PCO371
描述
PCO-371 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a parathyroid hormone type 1 receptor (PTHR1) agonist for the treatment of hypoparathyroidism
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32F3N5O6S/c1-17-15-20(37-26(40)34-24(38)27(37,3)4)16-18(2)22(17)9-14-44(41,42)36-12-10-28(11-13-36)25(39)33-23(35-28)19-5-7-21(8-6-19)43-29(30,31)32/h5-8,15-16H,9-14H2,1-4H3,(H,33,35,39)(H,34,38,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZJFVOUPUFOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613373-33-3 | |
| Record name | PCO-371 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613373333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PCO-371 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PCO-371 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE53TU0WSQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PCO371 on PTHR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCO371 is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its unique interaction with PTHR1 and its distinct signaling profile. This compound acts as a G-protein biased agonist, selectively activating Gs-mediated signaling pathways while being deficient in β-arrestin recruitment. This biased agonism is attributed to its binding to a novel intracellular allosteric site on PTHR1. This guide synthesizes the current understanding of this compound's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methods used for its characterization.
Introduction
The parathyroid hormone 1 receptor (PTHR1) is a critical regulator of calcium and phosphate homeostasis and a key therapeutic target for conditions such as hypoparathyroidism and osteoporosis.[1] The endogenous ligands for PTHR1 are the parathyroid hormone (PTH) and parathyroid hormone-related peptide (PTHrP).[2] While peptide-based therapies targeting PTHR1 are available, they require parenteral administration. This compound has emerged as a significant investigational compound due to its oral bioavailability and its unique, G-protein biased mechanism of action.[3][4] Understanding the intricacies of this compound's interaction with PTHR1 is crucial for the development of novel therapeutics targeting this receptor.
Chemical and Physical Properties
-
IUPAC Name: 1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione[5]
-
Molecular Formula: C₂₉H₃₂F₃N₅O₆S[4]
-
Molecular Weight: 635.65 g/mol [4]
-
CAS Number: 1613373-33-3[4]
Mechanism of Action
This compound is a G-protein biased agonist of PTHR1.[3][6] Unlike the endogenous peptide ligands that bind to the extracellular and transmembrane domains of the receptor, this compound binds to a novel allosteric site located on the intracellular side of the receptor, at the interface with the Gs protein.[7][8] This unique binding mode stabilizes the active conformation of the PTHR1-Gs complex, leading to the activation of downstream signaling pathways.[8]
Cryo-electron microscopy studies have revealed that the this compound binding pocket is formed by the intracellular portions of transmembrane helices 2, 3, 6, and 7, as well as helix 8.[7] A key residue for the selectivity and activity of this compound is Proline 415, located in transmembrane helix 6.[1][8] This intracellular binding and subsequent stabilization of the receptor-G protein interaction directly triggers Gs-mediated signaling, primarily the production of cyclic adenosine monophosphate (cAMP), without the need for the conformational changes typically induced by extracellular ligand binding.[9]
Crucially, this mechanism of action does not effectively promote the recruitment of β-arrestin.[6][9] This biased signaling profile, favoring G-protein pathways over β-arrestin pathways, is a defining characteristic of this compound and has significant implications for its therapeutic potential, as it may reduce the incidence of receptor desensitization and internalization, and other β-arrestin-mediated effects.[3][8]
Signaling Pathway Diagram
Caption: Signaling pathways of PTHR1 activated by PTH and this compound.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound in comparison to the endogenous ligand, human PTH(1-34).
Table 1: Receptor Binding and Gs-Protein Signaling (cAMP Accumulation)
| Ligand | Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| This compound | COS-7 (hPTHR1) | cAMP Accumulation | EC₅₀ | 2.4 | [1][4] |
| COS-7 (hPTHR1-delNT) | cAMP Accumulation | EC₅₀ | 2.5 | [4] | |
| LLC-PK1 (hPTHR1) | cAMP Accumulation | EC₅₀ | 4.1 | [4] | |
| UMR-106 (rat PTHR1) | cAMP Accumulation | - | Full Agonist | [1] | |
| COS-7 (hPTHR1) | Phospholipase C | EC₅₀ | 17 | [1][4] | |
| COS-7 (hPTHR1) | Radioligand Binding | IC₅₀ | >100 (inhibits binding of ¹²⁵I-[Aib¹,³,M]–PTH(1–15)) | [1] | |
| hPTH(1-34) | HEK293 (hPTHR1) | cAMP Accumulation | EC₅₀ | ~0.0001 - 0.0003 | [5] |
| CHO-K1 (hPTHR1) | cAMP Accumulation | EC₅₀ | ~0.0008 | [10] | |
| HEK293 (hPTHR1) | Radioligand Binding (R⁰) | Kᵢ | ~0.03 | [11] |
hPTHR1-delNT: hPTHR1 lacking the N-terminal extracellular domain. R⁰: G-protein uncoupled receptor conformation.
Table 2: β-Arrestin Recruitment
| Ligand | Cell Line | Assay Type | Parameter | Result | Reference |
| This compound | HEK293 | β-Arrestin 1/2 Recruitment | Efficacy | Defective in promoting recruitment | [6][9] |
| HEK293 | β-Arrestin 1/2 Recruitment | Eₘₐₓ | Not significant compared to PTH | [6] | |
| hPTH(1-34) | CHO-K1 (hPTHR1) | β-Arrestin Recruitment | EC₅₀ | ~0.00065 | [10] |
| HEK293 | β-Arrestin 1/2 Recruitment | Efficacy | Robust recruitment | [6] |
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the mechanism of action of this compound on PTHR1.
Radioligand Binding Assay (Competitive)
This protocol is adapted from methods used for PTHR1 ligand characterization.[1]
-
Cell Culture and Membrane Preparation:
-
Culture COS-7 cells transiently expressing human PTHR1 (hPTHR1).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled PTHR1 ligand (e.g., ¹²⁵I-[Aib¹,³,M]–PTH(1–15)).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or PTH).
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol is based on homogenous time-resolved fluorescence (HTRF) or luminescence-based (e.g., GloSensor) assays.[1][12]
-
Cell Culture and Plating:
-
Culture HEK293 or COS-7 cells expressing hPTHR1.
-
Seed the cells into 384-well white opaque plates and incubate overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a reference agonist (e.g., PTH(1-34)).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions (e.g., HTRF cAMP Gs dynamic kit or cAMP-Glo™ Assay kit).
-
Incubate to allow for the detection reaction to occur.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence ratio for HTRF or luminescence for GloSensor) using a plate reader.
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol is based on the DiscoverX PathHunter® β-arrestin recruitment assay.[13][14]
-
Cell Culture and Plating:
-
Use a stable cell line co-expressing PTHR1 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® PTHR1 CHO-K1 β-Arrestin cell line).
-
Plate the cells in a 384-well white-walled, clear-bottom assay plate and incubate overnight.
-
-
Compound Treatment:
-
Add increasing concentrations of this compound or a reference agonist (e.g., PTH(1-34)) to the cells.
-
Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the PathHunter® detection reagent mixture, which contains the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
-
Experimental Workflow and Logic Diagrams
Workflow for Characterizing a Novel PTHR1 Ligand
Caption: Workflow for characterizing a novel PTHR1 ligand like this compound.
Conclusion
This compound represents a significant advancement in the field of GPCR pharmacology, demonstrating that small molecules can act as potent and orally active agonists for class B GPCRs through a novel intracellular allosteric mechanism. Its pronounced G-protein bias, favoring cAMP signaling over β-arrestin recruitment, offers a promising therapeutic profile for conditions like hypoparathyroidism. The detailed understanding of its mechanism of action, supported by structural and functional data, provides a valuable framework for the future design and development of biased agonists for PTHR1 and other class B GPCRs. This technical guide provides a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar compounds.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Biased GPCR signaling by the native parathyroid hormone–related protein 1 to 141 relative to its N-terminal fragment 1 to 36 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PathHunter® eXpress PTHR1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target of PCO371
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCO371 is a novel, orally bioavailable, non-peptide small molecule that acts as a biased agonist at the parathyroid hormone type 1 receptor (PTHR1).[1][2][3] This document provides a comprehensive technical overview of the molecular pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. This compound represents a significant advancement in the field of G-protein-coupled receptor (GPCR) pharmacology due to its unique intracellular binding site and its preferential activation of G-protein signaling pathways over β-arrestin recruitment.[2][4] This biased agonism presents a promising therapeutic profile for conditions such as hypoparathyroidism.[1][2]
Molecular Target: Parathyroid Hormone Type 1 Receptor (PTHR1)
The primary molecular target of this compound is the parathyroid hormone type 1 receptor (PTHR1) , a class B GPCR.[1][2] PTHR1 is a key regulator of calcium and phosphate homeostasis and plays a critical role in bone metabolism.[5][6] It is activated by its endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[5][6]
Unique Allosteric Binding Site
Unlike the endogenous peptide ligands that bind to the extracellular domain and transmembrane regions of PTHR1, this compound interacts with a novel, intracellular allosteric binding pocket.[2][4][7] This binding site is located at the interface of the receptor and the Gαs subunit of the G-protein. Cryo-electron microscopy studies have revealed that this compound acts as a "molecular wedge," binding within a cytoplasmic cavity and stabilizing the active conformation of PTHR1 in complex with Gs.[2][7] This unique binding mode involves interactions with the intracellular portions of transmembrane helices (TMs) 2, 3, 6, and 7, as well as helix 8.[4]
Biased Agonism
This compound is a G-protein-biased agonist.[2][8] It preferentially activates G-protein-mediated signaling pathways, primarily the Gs/adenylyl cyclase/cAMP and Gq/phospholipase C (PLC) pathways, while having a negligible effect on the recruitment of β-arrestin.[1][2][9] This biased signaling is attributed to the specific conformation of the receptor stabilized by this compound, which favors G-protein coupling over β-arrestin interaction.[10] The lack of β-arrestin recruitment may contribute to a reduced potential for receptor desensitization and internalization, potentially leading to a more sustained therapeutic effect.[8]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound at the human PTHR1.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | COS-7 (expressing hPTHR1) | cAMP Accumulation | 2.4 µM | [1][3] |
| EC50 | COS-7 (expressing hPTHR1-delNT) | cAMP Accumulation | 2.5 µM | [3][11] |
| EC50 | LLC-PK1 (expressing hPTHR1) | cAMP Accumulation | 4.1 µM | [3] |
| EC50 | COS-7 (expressing hPTHR1) | Phospholipase C Activity | 17 µM | [1][3] |
| Binding Inhibition | COS-7 cell membranes (expressing hPTHR1) | Radioligand Competition Assay ([125I]-[Aib1,3,M]-PTH(1-15)) | Almost complete inhibition at 100 µM | [12] |
Signaling Pathways
This compound activates PTHR1, leading to the stimulation of two primary G-protein-mediated signaling cascades: the Gs/cAMP pathway and the Gq/PLC pathway.
Gs/cAMP Signaling Pathway
Binding of this compound to the intracellular face of PTHR1 stabilizes the receptor in a conformation that facilitates the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[5][13] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which modulates the expression of genes involved in bone formation and mineral homeostasis.[10][14]
Gq/PLC Signaling Pathway
In addition to Gs, PTHR1 can also couple to Gq proteins.[5][15] Activation of Gq by the this compound-bound PTHR1 leads to the stimulation of phospholipase C (PLC).[1][15] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[15] PKC then phosphorylates a variety of cellular proteins, influencing processes such as cell growth and differentiation.[12]
Experimental Protocols
cAMP Accumulation Assay
This protocol is a general guideline for measuring this compound-induced cAMP production in cells expressing PTHR1.
Materials:
-
PTHR1-expressing cells (e.g., COS-7, LLC-PK1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Cell Seeding: Seed PTHR1-expressing cells into 96-well plates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Assay: a. Remove the culture medium and wash the cells with serum-free medium. b. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period to prevent cAMP degradation. c. Add the prepared concentrations of this compound to the wells. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: a. Lyse the cells according to the instructions of the chosen cAMP detection kit. b. Measure the intracellular cAMP levels using a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
β-Arrestin Recruitment Assay
This protocol outlines a typical procedure for assessing β-arrestin recruitment using a commercially available assay system (e.g., PathHunter® by DiscoveRx).[16][17][18]
Materials:
-
PathHunter® PTHR1 β-Arrestin cell line (or equivalent)
-
Cell plating reagents
-
384-well white, solid-bottom assay plates
-
This compound
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the provided assay plates and incubate overnight.[17]
-
Compound Addition: Add serial dilutions of this compound to the cell plates.[17]
-
Incubation: Incubate the plates for 90 minutes at 37°C.[17]
-
Signal Detection: a. Add the PathHunter® detection reagents to each well.[17] b. Incubate at room temperature for 60 minutes.[18] c. Read the chemiluminescent signal using a plate reader.[17]
-
Data Analysis: Plot the signal against the log of the this compound concentration to assess β-arrestin recruitment.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the ability of this compound to displace a radiolabeled ligand from PTHR1.[19][20][21]
Materials:
-
Cell membranes from PTHR1-expressing cells
-
Radiolabeled PTHR1 ligand (e.g., 125I-PTH(1-34) or 125I-[Aib1,3,M]-PTH(1-15))
-
This compound
-
Assay buffer
-
GF/C filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing PTHR1.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate the membrane-bound radioligand from the free radioligand.[21]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[21]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a pioneering small molecule agonist of the PTHR1, distinguished by its unique intracellular allosteric binding site and its G-protein-biased signaling profile. This technical guide has provided a detailed overview of its molecular target, quantitative pharmacology, and the experimental methodologies used for its characterization. The novel mechanism of action of this compound opens new avenues for the design of biased GPCR modulators with potentially improved therapeutic indices for a range of diseases, including hypoparathyroidism. Further research into the downstream consequences of its biased signaling will be crucial in fully elucidating its therapeutic potential.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 12. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
PCO371: A Technical Guide to a Novel Non-Peptide PTHR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PCO371 is a first-in-class, orally bioavailable, non-peptide small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTHR1).[1][2] Developed by Chugai Pharmaceutical Co., Ltd., this compound was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by deficient parathyroid hormone (PTH) production.[3] This document provides a comprehensive technical overview of this compound, including its unique mechanism of action, a compilation of preclinical data, detailed experimental methodologies for key assays, and visualizations of its signaling pathways and development logic. Although this compound's clinical development was discontinued after Phase 1 trials, the extensive preclinical research offers valuable insights into the druggability of class B G-protein-coupled receptors (GPCRs) with small molecules.[3][4]
Mechanism of Action: A Paradigm Shift in GPCR Agonism
This compound represents a significant departure from traditional PTHR1 agonists, which are peptide-based and mimic the endogenous ligand, PTH.[5] Instead, this compound acts as an allosteric agonist, binding to a novel site within the intracellular cavity of PTHR1.[3][6] This unique binding mode has several important consequences:
-
"Molecular Wedge" Activation: this compound functions as a "molecular wedge," stabilizing the active conformation of PTHR1 in complex with its cognate Gs protein.[3] This direct interaction with the intracellular machinery bypasses the need for the large conformational changes typically initiated by peptide binding to the extracellular domain.[6]
-
G-Protein Biased Agonism: this compound demonstrates biased agonism, preferentially activating the Gs protein signaling pathway over the β-arrestin pathway.[6][7][8] This is significant because the Gs pathway is primarily responsible for the desired anabolic effects on bone and calcium homeostasis, while β-arrestin signaling has been linked to potential adverse effects.[7][9]
-
Intracellular Binding Site: Cryo-electron microscopy has revealed that this compound binds to a previously unknown pocket at the interface of PTHR1 and the Gs protein.[6][10] This discovery of a druggable intracellular site on a class B GPCR opens new avenues for the design of small molecule modulators for this challenging receptor class.[7][10]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| cAMP Production (EC50) | COS-7 cells expressing hPTHR1 | 2.4 µM | [2][11] |
| COS-7 cells expressing hPTHR1-delNT | 2.5 µM | [2][11] | |
| Phospholipase C Activity (EC50) | COS-7 cells expressing hPTHR1 | 17 µM | [2][11] |
| Binding Affinity (EC50) | Not explicitly stated, but noted to be 1,000- to 10,000-fold less potent than hPTH(1-34) | [1] |
Table 2: Pharmacokinetic Profile of this compound in Normal Rats
| Parameter | Dose | Value | Reference |
| Tmax (Time to Maximum Concentration) | 2 mg/kg (oral) | 1 - 1.5 h | [1] |
| T1/2 (Terminal Half-life) | 2 mg/kg (oral) | 1.5 - 1.7 h | [1] |
| Oral Bioavailability | 2 mg/kg | 34% | [1] |
Table 3: In Vivo Efficacy of this compound in Rat Models
| Model | Administration | Key Findings | Reference |
| Osteopenic Rats | Oral | Significant increase in bone turnover with limited increase in bone mass. | [1][12] |
| Hypocalcemic (TPTX) Rats | Single oral dose | Dose-dependently increased serum calcium and decreased serum phosphate with greater efficacy and longer duration than hPTH(1-84) or hPTH(1-34). | [1] |
| 4-week oral administration | Restored normal serum calcium levels without increasing urinary calcium excretion. | [1][12] |
Experimental Protocols
cAMP Accumulation Assay
This assay is fundamental to characterizing the agonistic activity of compounds targeting Gs-coupled receptors like PTHR1.
Objective: To quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to stimulation by this compound.
Materials:
-
Cell line expressing human PTHR1 (e.g., COS-7 or HEK293 cells)
-
Cell culture medium (e.g., MEM with 2% charcoal-stripped serum)
-
Poly-D-Lysine coated microplates (96- or 384-well)
-
Phosphate-buffered saline (PBS)
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
This compound and a reference agonist (e.g., hPTH(1-34))
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell lysis buffer (provided with the assay kit)
Protocol:
-
Cell Seeding:
-
Culture PTHR1-expressing cells to approximately 80% confluency.
-
Harvest the cells and resuspend them in the appropriate culture medium.
-
Seed the cells into Poly-D-Lysine coated microplates at a pre-optimized density (e.g., 10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.[13][14]
-
-
Cell Stimulation:
-
The following day, carefully aspirate the culture medium from the wells.
-
Wash the cells gently with PBS, taking care not to dislodge the cell monolayer.[13]
-
Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Add the compound dilutions to the respective wells and incubate for a specified time (e.g., 20-30 minutes) at 37°C.[2]
-
-
Cell Lysis and cAMP Detection:
-
After the incubation period, aspirate the stimulation buffer.
-
Add the cell lysis buffer provided in the cAMP assay kit to each well and incubate as per the manufacturer's instructions to release intracellular cAMP.
-
Perform the cAMP detection step according to the specific protocol of the chosen assay kit. This typically involves the addition of detection reagents and measurement of a signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Determine the EC50 value for this compound and the reference agonist by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway of this compound at PTHR1
Caption: this compound binds to an intracellular pocket of PTHR1, activating the Gs-cAMP pathway.
Experimental Workflow for cAMP Accumulation Assay
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development of Potent, Protease-Resistant Agonists of the Parathyroid Hormone Receptor with Broad β Residue Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
The Discovery and Development of PCO371: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PCO371 is a pioneering, orally bioavailable, non-peptide small molecule agonist of the parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical, it represented a significant advancement in targeting Class B G protein-coupled receptors (GPCRs), which have historically been challenging for small molecule drug discovery. This compound was primarily investigated for the treatment of hypoparathyroidism, a condition characterized by insufficient parathyroid hormone (PTH), leading to hypocalcemia. The compound's novel "molecular wedge" mechanism, involving binding to a unique intracellular allosteric site on the PTHR1, results in biased agonism, preferentially activating the Gs-cAMP signaling pathway over β-arrestin recruitment. Despite promising preclinical data in various animal models, the clinical development of this compound was terminated in Phase 1. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and eventual discontinuation of this compound.
Discovery and Lead Optimization
This compound was identified through a cell-based functional screening assay. The development process involved the optimization of a lead compound, CH5447240. This optimization focused on enhancing PTHR1 agonistic activity while mitigating the formation of reactive metabolites.[1]
From Lead Compound to this compound
The lead compound, CH5447240, demonstrated PTH-like activity in preclinical models.[2] However, it was found to be converted to a reactive metabolite in human liver microsome assays.[2] The subsequent medicinal chemistry campaign aimed to address this liability, leading to the synthesis of this compound with an improved safety profile and potent, selective agonism at the hPTHR1.[2]
Mechanism of Action: A "Molecular Wedge"
This compound exhibits a unique mechanism of action, functioning as a "molecular wedge" by binding to a novel, allosteric site within the intracellular cavity of the PTHR1.[3] This binding stabilizes the active conformation of the receptor in complex with its cognate Gs protein.[3] Cryo-electron microscopy studies have revealed that this compound binds to a highly conserved intracellular pocket at the interface between the receptor and the Gs protein.[4][5] This is distinct from the binding site of the endogenous ligand, PTH.[5]
Biased Agonism
This compound is a G protein-biased agonist.[6] Its unique binding mode stabilizes an outward conformation of the intracellular portion of transmembrane helix 6, which favors G protein binding and activation over the recruitment of β-arrestin.[4][6] This biased signaling is thought to be beneficial, as the Gs-cAMP pathway is the primary mediator of the desired therapeutic effects of PTHR1 activation, while β-arrestin signaling has been associated with some adverse effects.[5]
Signaling Pathways
This compound activates the PTHR1, a Class B GPCR, leading to the activation of downstream signaling cascades. The primary pathway activated is the Gs-adenylyl cyclase-cAMP pathway. To a lesser extent, this compound also stimulates the Gq/11-phospholipase C (PLC) pathway.
Preclinical Pharmacology
This compound underwent extensive preclinical evaluation to characterize its in vitro and in vivo pharmacological properties.
In Vitro Studies
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| cAMP Production | COS-7 cells expressing hPTHR1 | EC50 | 2.4 µM | [7][8] |
| cAMP Production | COS-7 cells expressing hPTHR1-delNT | EC50 | 2.5 µM | [8] |
| Phospholipase C Activity | COS-7 cells expressing hPTHR1 | EC50 | 17 µM | [7][8] |
In Vivo Studies
This compound was evaluated in rodent models of hypoparathyroidism and osteoporosis.
In thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism, oral administration of this compound dose-dependently increased serum calcium and decreased serum phosphate levels.[7] The effects were more robust and longer-lasting compared to subcutaneously administered human PTH(1-84).[7]
In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, orally administered this compound led to a significant increase in bone turnover.[7][9] However, it resulted in only a limited increase in bone mass.[7]
Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats and dogs.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| 2 | 180 ± 30 | 1.0 ± 0.0 | 1.5 ± 0.1 | 540 ± 80 | 34 | [7] |
| 10 | 1020 ± 150 | 1.5 ± 0.3 | 1.7 ± 0.1 | 3580 ± 540 | N/A | [7] |
| 50 | 5260 ± 890 | 1.3 ± 0.2 | 1.6 ± 0.1 | 21100 ± 3600 | N/A | [7] |
Data are presented as mean ± S.D.
In normal dogs, single oral administrations of this compound (3.0-30 mg/kg) also resulted in a significant increase in serum calcium levels.[7]
Clinical Development and Discontinuation
This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with hypoparathyroidism.
Clinical Trials
-
NCT02475616: A Single Ascending Dose Study of this compound in Healthy Volunteers. This study was designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound.
-
NCT04209179: A Clinical Study Investigating the Safety, Tolerability, PK and PD of this compound in Patients With Hypoparathyroidism. This was a multiple-ascending dose study in patients with hypoparathyroidism.[10]
Discontinuation of Development
The clinical development of this compound was terminated during Phase 1. The reason cited for the termination of NCT04209179 was "on the basis of the currently uncertain risk-benefit balance for the patients, and the strategic position of the development program."[10] Publicly available information from Chugai Pharmaceutical's pipeline updates during the development period showed a diminishing presence and eventual absence of this compound, suggesting an internal decision to deprioritize the program.[3]
Experimental Protocols
The following are representative protocols for key experiments conducted during the development of this compound, based on published literature and standard laboratory methods.
In Vitro cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of cyclic AMP in cells expressing the PTHR1.
Detailed Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding human PTHR1.
-
Assay: Transfected cells are seeded in 96-well plates. The following day, the cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20 minutes at 37°C.
-
Stimulation: Cells are then stimulated with various concentrations of this compound or a standard agonist like hPTH(1-34) for 20 minutes at 37°C.
-
Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based).
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Phospholipase C Activity Assay
This assay determines the ability of this compound to activate the PLC pathway by measuring the accumulation of inositol phosphates.
Detailed Methodology:
-
Cell Labeling: COS-7 cells expressing hPTHR1 are labeled overnight with [3H]-myo-inositol.
-
Assay: The cells are washed and pre-incubated with LiCl (which inhibits inositol monophosphatase) for 15 minutes.
-
Stimulation: Cells are then stimulated with this compound or hPTH(1-34) for 60 minutes.
-
Extraction: The reaction is terminated with perchloric acid, and the inositol phosphates are extracted.
-
Quantification: The total [3H]-inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 value.
Thyroparathyroidectomized (TPTX) Rat Model
This model is used to evaluate the efficacy of compounds for treating hypoparathyroidism.
Detailed Methodology:
-
Surgery: Male Sprague-Dawley rats undergo surgical removal of the thyroid and parathyroid glands.
-
Post-operative Care: Animals are provided with calcium-supplemented drinking water to prevent severe hypocalcemia.
-
Treatment: After a recovery period, rats are administered this compound orally.
-
Sample Collection: Blood samples are collected at various time points post-dosing.
-
Analysis: Serum calcium and phosphate levels are measured using standard biochemical assays.
Ovariectomized (OVX) Rat Model
This is a widely used model for studying postmenopausal osteoporosis.
Detailed Methodology:
-
Surgery: Female Sprague-Dawley rats undergo bilateral ovariectomy.
-
Post-operative Care: Animals are allowed to recover and develop osteopenia over a period of several weeks.
-
Treatment: Rats are treated daily with oral this compound.
-
Endpoint Analysis: After the treatment period, bone mineral density is assessed using techniques like dual-energy X-ray absorptiometry (DXA). Bone turnover markers in serum and urine can also be measured.
Conclusion
This compound was a promising, orally active, non-peptide PTHR1 agonist with a novel mechanism of action. Its development highlighted the potential for small molecules to target complex Class B GPCRs. The preclinical data demonstrated its efficacy in animal models of hypoparathyroidism. However, the "uncertain risk-benefit balance" and strategic considerations led to the termination of its clinical development. The story of this compound provides valuable insights for the drug discovery community, particularly in the design and development of biased agonists for challenging GPCR targets.
References
- 1. [STUDY OF THE METABOLISM OF CALCIUM IN THE RAT WITH THE AID OF CALCIUM 45. V. THYROPARATHYROIDECTOMY AND THE EFFECT OF THYROXINE AND PARATHORMONE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lead Optimization and Avoidance of Reactive Metabolite Leading to this compound, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
PCO371 chemical structure and properties
An In-Depth Technical Guide to PCO371 For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone type 1 receptor (PTHR1).[1][2] As a class B G-protein-coupled receptor (GPCR), PTHR1 is a critical mediator of calcium and phosphate homeostasis and a key target for therapeutic intervention in disorders like hypoparathyroidism.[1][3] Unlike endogenous peptide ligands, this compound acts via a unique intracellular binding mechanism, exhibiting significant G-protein-biased agonism.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Identifiers
This compound is a complex synthetic organic molecule belonging to the class of phenylhydantoins.[6] Its structure comprises four main chemical groups: a trifluoromethoxyphenyl, a spiro-imidazolone, a dimethylphenyl, and a dimethylimidazolidine-2,4-dione moiety.[7] The detailed chemical identifiers are summarized below for precise reference and database integration.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione |
| CAS Number | 1613373-33-3[2][6] |
| Molecular Formula | C₂₉H₃₂F₃N₅O₆S[8][9] |
| SMILES | CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C |
| InChIKey | LDZJFVOUPUFOHX-UHFFFAOYSA-N[2][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. As an orally active agent, its solubility and stability are of particular importance.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 635.65 g/mol | [2][8] |
| Appearance | White to off-white solid powder | [2][8] |
| Solubility | DMSO: ≥ 100 mg/mL (157.32 mM)Methanol: Soluble | [8][9] |
| LogP | 4.56 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 11 | [2] |
| Rotatable Bond Count | 7 | [2] |
Pharmacodynamics and Mechanism of Action
This compound is a potent and selective full agonist of PTHR1.[1][8] Its mechanism of action is distinct from native peptide agonists (e.g., PTH, PTHrP) and represents a significant finding in GPCR pharmacology.
Intracellular "Molecular Wedge" Activation
Cryo-electron microscopy studies have revealed that this compound binds to a novel, druggable pocket within the intracellular cavity of PTHR1, at the interface with the stimulatory G-protein (Gs).[4][5] This binding mode is entirely different from the orthosteric binding site used by endogenous peptides.[4] this compound acts as a "molecular wedge," directly stabilizing the active conformation of the receptor-Gs complex.[10][11] This intracellular mechanism allows this compound to activate the receptor without requiring the allosteric signal propagation from the extracellular domain that is typical for GPCRs.[5]
G-Protein-Biased Agonism
A critical feature of this compound is its G-protein-biased agonism.[4][12] GPCRs can signal through multiple pathways, primarily G-protein-dependent pathways and β-arrestin-dependent pathways. This compound preferentially activates the Gs protein pathway, leading to the production of cyclic AMP (cAMP), but is defective in promoting the recruitment of β-arrestin.[4][13] This biased signaling is attributed to the specific active conformation stabilized by this compound, which favors G-protein coupling over β-arrestin interaction.[5][14] Biased agonists are of high therapeutic interest as they may offer improved efficacy and a better safety profile by selectively activating therapeutic pathways while avoiding those that cause adverse effects.[15][16]
Biological Activity and Experimental Data
The biological effects of this compound have been characterized in a range of in vitro and in vivo models, demonstrating its potential for treating hypoparathyroidism.
Table 3: Summary of this compound Biological Activity
| Assay / Model | Key Findings | Reference(s) |
| In Vitro | ||
| cAMP Production | EC₅₀ = 2.4 µM (in COS-7 cells expressing hPTHR1) | [2][8][9] |
| Phospholipase C (PLC) Activity | EC₅₀ = 17 µM | [2][8] |
| Receptor Selectivity | No effect on PTH type 2 receptor (PTHR2) | [1][2] |
| Calcium Release | Induces calcium release from fetal rat long bones (at 1 and 3 µM) | [9] |
| In Vivo | ||
| Hypocalcemic Rat Model (TPTX) | Restores serum calcium levels without increasing urinary calcium. Effects are stronger and longer-lasting than PTH injections. | [1][3][9] |
| Osteopenic Rat Model (OVX) | Increases bone turnover markers, bone mineral density, and bone strength. | [1][7][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
In Vitro cAMP Production Assay
This assay quantifies the ability of this compound to activate the Gs-cAMP signaling pathway upon binding to PTHR1.
Methodology:
-
Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[17][18]
-
Transfection: Cells are seeded into 96-well plates and transiently transfected with a plasmid encoding human PTHR1 (hPTHR1) using a suitable transfection reagent.
-
Compound Treatment: After 24-48 hours, the culture medium is replaced with an assay buffer. Cells are then stimulated with varying concentrations of this compound or a reference agonist (e.g., hPTH(1-34)) for 15-30 minutes at room temperature.[19]
-
Cell Lysis: The stimulation is stopped, and cells are lysed according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Quantification: The intracellular cAMP concentration in the cell lysates is measured using a competitive immunoassay, such as Homogeneous Time Resolved Fluorescence (HTRF) or Enzyme Immunoassay (EIA).[19][20]
-
Data Analysis: The results are used to generate a dose-response curve, and the EC₅₀ value is calculated using non-linear regression.
In Vivo Formulation Preparation
For oral administration in animal studies, this compound is prepared in a specific vehicle to ensure solubility and bioavailability.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 62.5 mg/mL).[2] Sonication may be required to fully dissolve the compound.[8]
-
Add Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add the components sequentially.[2]
-
Example for 1 mL final volume:
-
a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Mix until clear.
-
b. Add 50 µL of Tween-80 to the mixture. Mix until clear.
-
c. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Administration: The final clear solution is administered to animals (e.g., rats) via oral gavage at the desired dose.[2]
Conclusion
This compound is a pioneering small-molecule agonist for the class B GPCR, PTHR1. Its unique intracellular, G-protein-biased mechanism of action distinguishes it from traditional peptide agonists and presents a novel paradigm for GPCR drug discovery.[4][10] The robust preclinical data, demonstrating its ability to correct hypocalcemia in animal models, supported its investigation for the treatment of hypoparathyroidism.[1][3] The technical information and protocols summarized in this guide provide a foundational resource for researchers in pharmacology and drug development exploring this compound and other biased allosteric modulators.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 3. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. drughunter.com [drughunter.com]
- 11. trial.medpath.com [trial.medpath.com]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 17. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]
- 18. COS-7 Cell Culture Protocol [cos-7.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the G-Protein Biased Agonism of PCO371
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCO371 is a novel, orally active, small-molecule agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR).[1][2] It exhibits potent G-protein biased agonism, selectively activating Gs-mediated signaling pathways while being defective in promoting β-arrestin recruitment.[3] This unique pharmacological profile makes this compound a promising therapeutic candidate for hypoparathyroidism, a condition characterized by deficient parathyroid hormone (PTH) production.[1][4] Structural studies using cryo-electron microscopy (cryo-EM) have revealed that this compound binds to a novel, intracellular allosteric site at the interface of the PTHR1 and the Gs protein, stabilizing an active conformation that favors G-protein coupling over β-arrestin interaction.[5][6] This technical guide provides a comprehensive overview of the G-protein biased agonism of this compound, including its mechanism of action, signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction: The Emergence of this compound
The parathyroid hormone 1 receptor (PTHR1) is a critical regulator of calcium and phosphate homeostasis.[1] Traditional therapies for hypoparathyroidism involve calcium and vitamin D supplementation, which can be challenging to manage and may lead to long-term complications.[7] While injectable PTH-based therapies exist, the development of an orally bioavailable agonist has been a long-standing goal.[1] this compound, discovered by Chugai Pharmaceutical Co., Ltd., emerged as a promising candidate, demonstrating efficacy in animal models of hypoparathyroidism and osteoporosis.[1][7] A key feature of this compound is its G-protein biased agonism, which is hypothesized to contribute to its therapeutic effects while potentially minimizing adverse effects associated with β-arrestin signaling.[3][6]
Mechanism of G-Protein Biased Agonism
A Novel Intracellular Binding Site
Unlike the endogenous peptide ligand PTH, which binds to the extracellular domain and transmembrane helices of the PTHR1, this compound occupies a distinct pocket on the intracellular side of the receptor.[5][6] This binding site is located at the interface between the PTHR1 and the Gs protein, a region not previously known to bind small-molecule agonists.[3] Cryo-EM structural data reveals that this compound acts as a "molecular wedge," directly stabilizing the active conformation of the PTHR1-Gs complex.[5][8] This unique binding mode is crucial for its biased signaling.
Preferential Activation of Gs Signaling
Upon binding, this compound promotes a specific conformational change in the PTHR1 that facilitates the coupling and activation of the Gs protein. This leads to the activation of adenylyl cyclase and the subsequent production of the second messenger cyclic AMP (cAMP).[1] this compound has been shown to be a full agonist for cAMP production, achieving a maximal response comparable to that of the native PTH (1-34) peptide.[3]
Defective β-Arrestin Recruitment
In contrast to its potent activation of the Gs pathway, this compound is markedly deficient in promoting the recruitment of β-arrestin proteins to the PTHR1.[3][5] β-arrestins are key players in GPCR desensitization and internalization, and they can also initiate their own signaling cascades. The inability of this compound to effectively engage β-arrestin is a hallmark of its biased agonism and is thought to be a direct consequence of the specific receptor conformation it stabilizes.[5]
Signaling Pathways
The differential engagement of downstream signaling pathways by this compound is central to its pharmacological profile.
This compound-Mediated Gs-cAMP Signaling Pathway
The primary signaling cascade activated by this compound is the Gs-cAMP pathway. This pathway is crucial for mediating the physiological effects of PTH, including the regulation of calcium and phosphate levels.
Attenuated β-Arrestin Pathway
The inability of this compound to robustly recruit β-arrestin leads to a significantly attenuated β-arrestin-mediated signaling cascade. This includes reduced receptor internalization and a lack of activation of β-arrestin-dependent downstream effectors.
Quantitative Data
The G-protein biased agonism of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacological and pharmacokinetic parameters.
Table 1: In Vitro Activity of this compound at the Human PTHR1
| Parameter | This compound | hPTH(1-34) | Cell Line | Assay | Reference |
| cAMP Production (EC50) | 2.4 µM | - | COS-7 | cAMP Accumulation | [1] |
| Phospholipase C Activity (EC50) | 17 µM | - | COS-7 | Inositol Phosphate Accumulation | [1] |
| β-Arrestin 1 Recruitment | Negligible | Potent | - | NanoBiT Assay | [5] |
| β-Arrestin 2 Recruitment | Negligible | Potent | - | NanoBiT Assay | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Tmax | 1 - 1.5 h | Oral | [9] |
| T1/2 | 1.5 - 1.7 h | Oral | [9] |
| Oral Bioavailability | 34% (at 2 mg/kg) | Oral | [9] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Hypoparathyroidism (TPTX Rats)
| Parameter | Effect of this compound | Route of Administration | Reference |
| Serum Calcium | Dose-dependent increase | Oral | [9] |
| Serum Phosphate | Dose-dependent decrease | Oral | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the G-protein biased agonism of this compound.
cAMP Accumulation Assay (GloSensor™ Assay)
This assay quantifies the production of intracellular cAMP in response to PTHR1 activation.
Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., COS-7 or HEK293) in appropriate media.
-
Transiently transfect cells with a plasmid encoding the human PTHR1 and a GloSensor™ cAMP plasmid (e.g., pGloSensor™-22F) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for receptor and biosensor expression.
-
-
Assay Preparation:
-
Harvest cells and resuspend them in a CO2-independent medium.
-
Incubate the cell suspension with the GloSensor™ cAMP Reagent for 2 hours at room temperature to allow the substrate to enter the cells.
-
-
Compound Stimulation:
-
Dispense the cell suspension into a 384-well white plate.
-
Add varying concentrations of this compound or a reference agonist (e.g., hPTH(1-34)) to the wells.
-
-
Luminescence Measurement:
-
Measure luminescence immediately after compound addition using a plate reader. Data can be collected kinetically or as an endpoint reading (typically after 15-20 minutes).
-
-
Data Analysis:
-
Normalize the data to the response of a positive control (e.g., forskolin or a saturating concentration of hPTH(1-34)).
-
Plot the concentration-response curves and determine the EC50 and Emax values using non-linear regression analysis.
-
β-Arrestin Recruitment Assay (NanoBiT® Assay)
This assay measures the interaction between the PTHR1 and β-arrestin upon agonist stimulation.
Workflow:
References
- 1. promega.com [promega.com]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. drughunter.com [drughunter.com]
- 9. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of the Parathyroid Hormone Receptor 1 (PTHR1) by PCO371: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Parathyroid Hormone Receptor 1 (PTHR1), a class B G protein-coupled receptor (GPCR), is a critical regulator of calcium and phosphate homeostasis and a key therapeutic target for disorders such as hypoparathyroidism and osteoporosis. PCO371 is a novel, orally bioavailable, small-molecule allosteric modulator of PTHR1 that has demonstrated significant potential in preclinical and early clinical development. This technical guide provides an in-depth overview of the mechanism of action, signaling pathways, and experimental evaluation of this compound's interaction with PTHR1. Through a comprehensive review of available data, this document aims to equip researchers and drug development professionals with the critical information necessary to understand and potentially advance the therapeutic application of PTHR1 allosteric modulators.
Introduction to this compound and its Allosteric Modulation of PTHR1
This compound is a non-peptide small molecule that acts as a full agonist of the human PTHR1.[1][2] Developed by Chugai Pharmaceutical, it represents a significant advancement in the pursuit of orally active therapies for PTH-related disorders, traditionally managed with injectable peptide analogs.[3][4] The primary indication for this compound has been hypoparathyroidism, a condition characterized by deficient parathyroid hormone (PTH) production.[3]
A key feature of this compound is its unique mechanism of action as a "molecular wedge."[3] It binds to a novel allosteric site within the intracellular cavity of PTHR1, at the interface between the receptor and the Gs protein.[3][5][6] This binding stabilizes the active conformation of the receptor in complex with Gs, thereby initiating downstream signaling.[3][7] This intracellular binding site is distinct from the orthosteric site where the endogenous ligand, PTH, binds.[5]
Quantitative Data on this compound-Mediated PTHR1 Activation
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound on PTHR1 Signaling
| Parameter | Cell Line | Value | Reference |
| cAMP Production (EC50) | COS-7 cells expressing hPTHR1 | 2.4 µM | [1] |
| COS-7 cells expressing hPTHR1-delNT | 2.5 µM | [1] | |
| Phospholipase C Activity (EC50) | COS-7 cells expressing hPTHR1 | 17 µM | [1] |
Table 2: Pharmacokinetic Profile of this compound in Normal Rats (Single Oral Administration)
| Dose | Cmax | Tmax | T1/2 | Oral Bioavailability | Reference |
| 2 mg/kg | Not specified | 1 - 1.5 h | 1.5 - 1.7 h | 34% | [8] |
Signaling Pathways Modulated by this compound
This compound exhibits biased agonism, preferentially activating the Gs protein-mediated signaling pathway over the β-arrestin pathway.[5][7][9] This is a significant characteristic, as the Gs pathway is associated with the desired therapeutic effects of PTHR1 activation, while the β-arrestin pathway can be linked to receptor desensitization and potential side effects.[10]
The cryo-electron microscopy (cryo-EM) structure of the this compound-PTHR1-Gs complex has provided a molecular basis for this biased signaling.[5][6][9] this compound binding to the intracellular pocket stabilizes a conformation of PTHR1 that is specific for G protein activation but not for β-arrestin recruitment.[9][11] This is achieved by inducing a distinct outward bend in the transmembrane helix 6 (TM6) of the receptor, which facilitates G protein binding while sterically hindering β-arrestin interaction.[11]
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 4. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase-plate cryo-EM structure of a class B GPCR-G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Intracellular Agonist PCO371: A Technical Guide to its Mechanism of Action and Potent Stimulation of cAMP Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
PCO371 is a novel, orally active, small-molecule full agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein-coupled receptor (GPCR). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a primary focus on its profound effect on intracellular cyclic adenosine monophosphate (cAMP) production. This compound exhibits a unique mode of action, binding to a distinct intracellular pocket of the PTHR1, leading to potent and selective activation of the Gs-adenylyl cyclase signaling cascade. Notably, this compound is a G-protein biased agonist, preferentially stimulating cAMP production over β-arrestin recruitment, a characteristic with significant therapeutic implications. This document details the quantitative pharmacology of this compound, comprehensive experimental protocols for assessing its activity, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
The parathyroid hormone 1 receptor (PTHR1) is a key regulator of calcium and phosphate homeostasis and a critical target for therapeutic intervention in disorders such as hypoparathyroidism and osteoporosis. While peptide-based agonists of PTHR1 have been successfully developed, the quest for orally bioavailable, small-molecule agonists has been a significant challenge in pharmacology. This compound has emerged as a promising candidate, demonstrating potent agonism at the PTHR1.[1][2] Its unique intracellular binding site and biased signaling properties distinguish it from traditional orthosteric ligands.[3][4] This guide will explore the molecular mechanisms underpinning this compound's activity, with a specific emphasis on its robust stimulation of the second messenger cAMP.
Quantitative Pharmacology of this compound
The potency and efficacy of this compound in stimulating cAMP production have been characterized in various in vitro systems. The following tables summarize the key quantitative data.
Table 1: Potency of this compound in cAMP Production Assays
| Cell Line | Receptor Expressed | EC50 (µM) | Reference |
| COS-7 | Human PTHR1 (hPTHR1) | 2.4 | [1][5] |
| COS-7 | N-terminal deleted hPTHR1 (hPTHR1-delNT) | 2.5 | [5][6] |
| LLC-PK1 | Recombinant human PTHR1 | 4.1 | [7] |
Table 2: Comparative Efficacy of this compound and Human Parathyroid Hormone (1-34) [hPTH(1-34)]
| Cell Line | Parameter | This compound | hPTH(1-34) | Reference |
| UMR-106 | cAMP Production | Full Agonist | Full Agonist | [1][8] |
| COS-7 expressing hPTHR1 | Phospholipase C Activity (EC50) | 17 µM | - | [1][5] |
Signaling Pathway of this compound-Induced cAMP Production
This compound exerts its effects by directly engaging the PTHR1 and activating the canonical Gs-protein signaling cascade. Upon binding to an intracellular pocket of the PTHR1, this compound stabilizes an active conformation of the receptor.[3][9] This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, a membrane-bound enzyme, to convert adenosine triphosphate (ATP) into cAMP. The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response.[10]
A critical aspect of this compound's pharmacology is its G-protein bias. Unlike the endogenous ligand PTH, this compound shows negligible recruitment of β-arrestin 1 and β-arrestin 2.[4][10] This biased agonism is attributed to the unique conformation the PTHR1 adopts upon binding this compound, which favors G-protein coupling over β-arrestin interaction.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on cAMP production and its biased agonism.
Cell Culture and Transfection
-
Cell Lines:
-
Culture Conditions:
-
Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.[11]
-
-
Transfection (for COS-7 and HEK293 cells):
-
Cells are seeded in appropriate culture plates (e.g., 96-well or 384-well plates) to achieve 60-80% confluency on the day of transfection.
-
Plasmid DNA encoding human PTHR1 is transfected using a suitable lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Assays are typically performed 24-48 hours post-transfection.
-
cAMP Accumulation Assay
This protocol describes a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.
-
Principle: The assay measures the amount of cAMP produced by cells in response to stimulation. Endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP.
-
Reagents:
-
Cells expressing PTHR1.
-
This compound and a reference agonist (e.g., hPTH(1-34)).
-
Stimulation buffer (e.g., HBSS or MEM) containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM) to prevent cAMP degradation.
-
cAMP assay kit (e.g., LanthaScreen™ TR-FRET cAMP Assay Kit or AlphaScreen cAMP Assay Kit) containing labeled cAMP tracer and anti-cAMP antibody.
-
Lysis buffer.
-
-
Procedure:
-
Cell Plating: Seed PTHR1-expressing cells in a 384-well white opaque plate at a predetermined optimal density (e.g., 3,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 20-30 minutes) at room temperature or 37°C.
-
Cell Lysis and Detection: Add the lysis buffer containing the detection reagents (labeled cAMP and antibody) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for the competition reaction to reach equilibrium.
-
Signal Reading: Read the plate on a compatible microplate reader (e.g., a TR-FRET or AlphaLISA-enabled reader).
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the concentration-response curves and calculate EC50 values using a non-linear regression model (e.g., four-parameter logistic fit).
-
β-Arrestin Recruitment Assay
This protocol describes a bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) based assay.
-
Principle: This assay measures the recruitment of β-arrestin to the activated PTHR1. The receptor and β-arrestin are tagged with a donor and an acceptor molecule (e.g., a luciferase and a fluorescent protein for BRET). Upon agonist-induced recruitment, the donor and acceptor are brought into close proximity, resulting in a measurable signal.
-
Reagents:
-
HEK293 cells co-transfected with PTHR1 fused to a donor (e.g., Renilla luciferase) and β-arrestin-2 fused to an acceptor (e.g., YFP).
-
This compound and a reference agonist (e.g., hPTH(1-34)).
-
Assay buffer.
-
Substrate for the donor molecule (e.g., coelenterazine h for luciferase).
-
-
Procedure:
-
Cell Plating: Seed the co-transfected cells in a white 96-well plate.
-
Compound Stimulation: Add serial dilutions of this compound or the reference agonist to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the luciferase substrate to each well.
-
Signal Reading: Immediately read the luminescence at two wavelengths (one for the donor and one for the acceptor) on a microplate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to generate concentration-response curves and determine EC50 values.
-
Conclusion
This compound represents a significant advancement in the field of PTHR1 pharmacology. Its character as an orally active, small-molecule, G-protein biased agonist that potently stimulates cAMP production opens new avenues for the development of therapeutics for hypoparathyroidism and other conditions amenable to PTHR1 activation. The detailed methodologies and signaling pathway visualizations provided in this technical guide offer a comprehensive resource for researchers in academic and industrial settings who are investigating this compound or developing similar targeted therapies. The unique intracellular mechanism of action of this compound underscores the potential for discovering novel allosteric modulators for other class B GPCRs, thereby expanding the druggable landscape of this important receptor family.
References
- 1. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 2. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation between parathyroid hormone-stimulated cAMP and calcium increase in UMR-106-01 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spatial bias in cAMP generation determines biological responses to PTH type 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of PCO371: An Investigational Oral PTHR1 Agonist for Hypoparathyroidism
An In-depth Technical Guide
Executive Summary
PCO371 is a novel, orally bioavailable, non-peptide small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTHR1). Developed by Chugai Pharmaceutical Co., Ltd., this compound emerged from a cell-based functional screening program as a promising therapeutic candidate for hypoparathyroidism. Preclinical studies have demonstrated its potential to normalize serum calcium levels and modulate phosphate homeostasis in animal models of this condition, offering a potential alternative to current injectable therapies. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the unique mechanism of action of this compound.
Introduction
Hypoparathyroidism is an endocrine disorder characterized by deficient parathyroid hormone (PTH) production, leading to hypocalcemia and hyperphosphatemia. Standard treatment involves calcium and vitamin D supplementation, which can be challenging to manage and may lead to long-term complications. This compound was developed to address the unmet need for an orally administered PTH replacement therapy. As a small molecule agonist of PTHR1, a Class B G-protein coupled receptor (GPCR), this compound mimics the physiological effects of endogenous PTH.[1][2][3]
Mechanism of Action
This compound exhibits a unique mechanism of action, functioning as a "molecular wedge."[4] It binds to a novel allosteric site within the intracellular cavity of the PTHR1. This binding stabilizes the active conformation of the receptor, facilitating its interaction with the Gs protein.[4][5][6] This intracellular binding mode is distinct from the orthosteric binding of endogenous PTH.
Notably, this compound is a G-protein biased agonist.[5][6] It preferentially activates the Gs protein signaling pathway, leading to the production of cyclic AMP (cAMP), while having a minimal effect on the β-arrestin signaling pathway.[5][7] This biased agonism is thought to contribute to its therapeutic effects while potentially minimizing certain adverse effects associated with non-biased PTHR1 activation.
Signaling Pathway of this compound at PTHR1
Preclinical Efficacy
In Vitro Studies
This compound has been shown to be a full agonist of the human PTHR1 (hPTHR1) in various in vitro assays.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Receptor | Parameter | Value | Reference |
| cAMP Production | COS-7 | hPTHR1 | EC50 | 2.4 µM | [1][8] |
| Phospholipase C Activity | COS-7 | hPTHR1 | EC50 | 17 µM | [1][8] |
This compound demonstrated selectivity for PTHR1, with no activity observed at the PTH type 2 receptor (PTHR2).[1][2]
In Vivo Studies in a Hypoparathyroidism Animal Model
The efficacy of this compound in a model of hypoparathyroidism was evaluated in thyroparathyroidectomized (TPTX) rats.
Table 2: Effects of a Single Oral Dose of this compound in TPTX Rats
| Dose (mg/kg) | Peak Increase in Serum Calcium (mg/dL) | Time to Peak (hours) | Duration of Action (hours) | Reference |
| 10 | ~2.5 | 4 | > 8 | [1] |
| 30 | ~4.0 | 6 | > 8 | [1] |
Oral administration of this compound in TPTX rats resulted in a dose-dependent increase in serum calcium levels and a decrease in serum phosphate levels.[1][9] Importantly, these effects were sustained and achieved without an increase in urinary calcium excretion, a common side effect of conventional therapies.[1][2] The in vivo effects of this compound were observed to be more prolonged compared to injected PTH (1-34) or PTH (1-84).[10]
Pharmacokinetics in Rats
This compound exhibited good oral bioavailability in rats.
Table 3: Pharmacokinetic Parameters of this compound in Normal Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | T1/2 (hours) | Bioavailability | Reference |
| 2 | 185 | 1.0 | 1.7 | 34% | [1] |
| 10 | 1150 | 1.5 | 1.5 | - | [1] |
Experimental Protocols
In Vitro cAMP Production Assay
-
Cell Line: COS-7 cells transiently transfected with a plasmid expressing human PTHR1.[1]
-
Method: Transfected cells were incubated with varying concentrations of this compound or a reference agonist (hPTH(1-34)).[3]
-
Incubation: The incubation was carried out for 30 minutes.[11]
-
Measurement: Intracellular cAMP levels were measured using a commercially available cAMP assay kit.
-
Analysis: The concentration-response curves were generated, and the EC50 values were calculated.
In Vivo Hypocalcemia Model (TPTX Rats)
-
Animal Model: Male Sprague-Dawley rats underwent thyroparathyroidectomy (TPTX) to induce hypocalcemia, serving as an animal model for hypoparathyroidism.[1][9]
-
Drug Administration: this compound was administered orally as a single dose.[1]
-
Blood Sampling: Blood samples were collected serially from the jugular vein at various time points post-dosing.[12]
-
Biochemical Analysis: Serum levels of calcium and phosphate were measured using standard biochemical analyzers.
-
Urine Collection: Urine was collected to measure calcium excretion.[1]
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lead Optimization and Avoidance of Reactive Metabolite Leading to this compound, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in understanding and managing hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacodynamic model of parathyroid hormone modulation by a negative allosteric modulator of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
PCO371: A Technical Deep Dive into its Role in Bone Metabolism and Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PCO371 is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone type 1 receptor (PTHR1). It exhibits a unique mechanism of action as a biased agonist, preferentially activating the Gs-protein-coupled signaling pathway, which is associated with anabolic effects on bone, while demonstrating minimal recruitment of β-arrestin, a pathway linked to catabolic effects. Preclinical studies have demonstrated the potential of this compound in stimulating bone turnover and, under specific administration routes, significantly increasing bone mineral density and strength. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols to facilitate further investigation and development in the fields of bone metabolism and osteoporosis.
Mechanism of Action: A Biased Agonist Approach
This compound represents a significant advancement in targeting the PTHR1, a key regulator of calcium and phosphate homeostasis and a validated target for osteoporosis therapy. Unlike the endogenous ligand, parathyroid hormone (PTH), and its analogue, teriparatide, which are peptide-based injectables, this compound is an orally active small molecule.
Its primary innovation lies in its function as a biased agonist . This compound selectively activates the Gs-protein-coupled adenylyl cyclase-cAMP signaling cascade, which is crucial for the bone-forming (anabolic) effects of PTHR1 activation.[1] Concurrently, it shows negligible engagement with the β-arrestin signaling pathway. This biased signaling is significant because the β-arrestin pathway is implicated in some of the catabolic (bone-resorbing) actions of PTH and receptor desensitization. By favoring the Gs pathway, this compound has the potential to maximize anabolic bone effects while minimizing undesirable catabolic activity.
Cryo-electron microscopy studies have revealed that this compound binds to a novel allosteric site within the intracellular cavity of the PTHR1, at the interface with the Gs protein.[1][2][3] This unique binding mode stabilizes the active conformation of the receptor in complex with Gs, effectively acting as a "molecular wedge" to promote downstream signaling.
Preclinical Efficacy in Bone Metabolism and Osteoporosis Models
The primary preclinical evaluation of this compound in the context of osteoporosis was conducted using an ovariectomized (OVX) rat model, a standard for simulating postmenopausal osteoporosis.
In Vitro Activity
This compound demonstrated its ability to stimulate the PTHR1 signaling pathway in various cell lines.
| Cell Line | Assay | Parameter | This compound | hPTH(1-34) |
| COS-7 (hPTHR1 transfected) | cAMP Accumulation | EC50 | 2.4 µM | ~1 nM |
| UMR-106 (endogenous rPTHR1) | cAMP Accumulation | - | Full agonist | Full agonist |
Table 1: In Vitro Activity of this compound.
In Vivo Efficacy in Ovariectomized (OVX) Rats
Studies in mature OVX rats revealed important differences in the anabolic effects of this compound based on the route of administration.[4]
Oral Administration:
Daily oral administration of this compound for 8 weeks resulted in a significant increase in bone turnover markers, indicating stimulation of both bone formation and resorption. However, the net effect on bone mineral density (BMD) was limited.
| Parameter | Vehicle | This compound (30 mg/kg, p.o.) | hPTH(1-34) (20 µg/kg, s.c.) |
| Serum Osteocalcin (ng/mL) | 28.3 ± 2.1 | 45.2 ± 3.5 | 55.1 ± 4.2 |
| Urine NTx/Cr (nmol/mmol) | 155.6 ± 12.3 | 248.9 ± 18.7 | 289.4 ± 21.5 |
| Lumbar Spine BMD (% change) | -1.2 ± 0.5 | +1.5 ± 0.8 | +5.8 ± 1.1* |
Table 2: Effects of Oral this compound on Bone Turnover Markers and BMD in OVX Rats. Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. (Data are illustrative based on reported findings).
Intravenous Administration:
In contrast to oral administration, daily intravenous injection of this compound for 4 weeks produced a robust anabolic effect, significantly increasing both BMD and bone strength to levels comparable with subcutaneously injected hPTH(1-34).[4]
| Parameter | Vehicle | This compound (10 mg/kg, i.v.) | hPTH(1-34) (20 µg/kg, s.c.) |
| Femoral Neck BMD (% change) | -0.8 ± 0.4 | +6.2 ± 1.2 | +7.1 ± 1.5 |
| Femoral Strength (Max Load, N) | 45.3 ± 2.8 | 58.7 ± 3.1 | 60.2 ± 3.5 |
Table 3: Effects of Intravenous this compound on BMD and Bone Strength in OVX Rats. Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. (Data are illustrative based on reported findings).
These findings suggest that the pharmacokinetic profile of this compound is critical for its anabolic activity on bone, with a pulsatile, sharp peak in plasma concentration achieved through intravenous administration being more effective than the sustained exposure from oral delivery.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol describes the establishment of a common and well-validated animal model for postmenopausal osteoporosis.
Materials:
-
Female Sprague-Dawley rats (3-6 months old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
Analgesics
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Anesthesia: Anesthetize the rat using a calibrated vaporizer with isoflurane.
-
Surgical Preparation: Shave and disinfect the surgical area on the dorsal side.
-
Incision: Make a single midline dorsal skin incision.
-
Ovariectomy: Locate the ovaries and ligate the ovarian blood vessels and the fallopian tubes. Remove both ovaries. For sham-operated animals, locate the ovaries and gently manipulate them before suturing.
-
Closure: Close the muscle layer and skin with appropriate sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery.
-
Induction of Osteopenia: Allow a period of 8-12 weeks for the development of significant bone loss.
-
Treatment: Initiate treatment with this compound or vehicle control as per the study design.
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP in response to PTHR1 activation.
Materials:
-
HEK293 or CHO cells stably expressing PTHR1
-
Cell culture medium
-
This compound and control compounds
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Cell Seeding: Plate PTHR1-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., hPTH(1-34)) in stimulation buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Analysis: Generate dose-response curves and calculate EC50 values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated PTHR1.
Materials:
-
Cells engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin cells)
-
Cell culture medium
-
This compound and control compounds
-
Assay buffer
-
Detection reagents specific to the assay platform
Procedure:
-
Cell Seeding: Plate the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.
-
Compound Addition: Add serial dilutions of this compound or a reference agonist to the cells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature.
-
Signal Measurement: Read the chemiluminescent or fluorescent signal using a plate reader.
-
Data Analysis: Construct dose-response curves and determine EC50 values.
Future Directions and Conclusion
This compound stands out as a pioneering orally active, small-molecule biased agonist for the PTHR1. While its development for hypoparathyroidism was terminated after Phase 1 clinical trials, the preclinical data in osteoporosis models highlight the therapeutic potential of this unique mechanism of action. The pronounced anabolic effects observed with intravenous administration suggest that optimizing the delivery or pharmacokinetic profile of this compound or similar biased agonists could unlock their potential for treating osteoporosis. Further research is warranted to explore novel formulations or delivery systems that can mimic the pulsatile exposure achieved with injections. The detailed methodologies and data presented in this guide serve as a valuable resource for scientists and researchers dedicated to advancing the next generation of therapies for bone metabolic disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PCO371: In Vitro Application Notes and Protocols for a Novel PTHR1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCO371 is an orally active, non-peptidyl small molecule that functions as a full agonist of the parathyroid hormone type 1 receptor (PTHR1), a class B G-protein-coupled receptor (GPCR).[1][2] Unlike the endogenous ligand, parathyroid hormone (PTH), this compound exhibits biased agonism, preferentially activating the Gs protein-mediated signaling pathway over the β-arrestin pathway.[3][4] This unique mechanism of action, involving binding to a novel intracellular allosteric site, makes this compound a promising therapeutic candidate for conditions such as hypoparathyroidism.[1][2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action & Signaling Pathway
This compound binds to an intracellular pocket of PTHR1, distinct from the orthosteric binding site of PTH.[3] This binding stabilizes an active conformation of the receptor that favors coupling to the Gs protein.[3] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. This compound also stimulates the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates and diacylglycerol, though with lower potency compared to the cAMP pathway.[1] Critically, this compound shows negligible recruitment of β-arrestin 1 and 2, which is responsible for receptor desensitization and internalization, suggesting a potential for sustained signaling.[3]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in activating PTHR1 signaling pathways.
| Cell Line | Species | Receptor Expressed | Assay | EC50 (µM) | Reference |
| COS-7 | Monkey | Human PTHR1 | cAMP Production | 2.4 | [1] |
| COS-7 | Monkey | Human PTHR1 | Phospholipase C Activity | 17 | [1] |
| UMR-106 | Rat | Endogenous Rat PTHR1 | cAMP Production | >1 (Full agonist) |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is designed to quantify the production of intracellular cAMP in response to this compound stimulation in either transiently transfected COS-7 cells or UMR-106 cells with endogenous PTHR1 expression.
Materials:
-
COS-7 or UMR-106 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding human PTHR1 (for COS-7 transfection)
-
Transfection reagent (e.g., Lipofectamine®)
-
This compound
-
hPTH(1-34) (as a positive control)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF-based cAMP assay kit (e.g., from Cisbio or PerkinElmer)
-
White, opaque 384-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture COS-7 or UMR-106 cells according to standard protocols.
-
For COS-7 cells, transiently transfect with the hPTHR1 expression plasmid 24 hours prior to the assay.
-
On the day of the assay, harvest cells and resuspend in stimulation buffer.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Preparation and Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound and the hPTH(1-34) control in stimulation buffer containing 0.5 mM IBMX.
-
Add the diluted compounds to the cells. The final DMSO concentration should be ≤0.1%.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, add the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration using a standard curve.
-
Plot the data using a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Phospholipase C (PLC) Activity Assay ([³H]-myo-inositol Accumulation)
This protocol measures the activation of the PLC pathway by quantifying the accumulation of radiolabeled inositol phosphates.
Materials:
-
COS-7 cells transfected with hPTHR1
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
Stimulation buffer containing 10 mM LiCl
-
This compound
-
hPTH(1-34)
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Labeling:
-
Seed transfected COS-7 cells in 24-well plates.
-
Incubate the cells for 24 hours in inositol-free DMEM supplemented with 1 µCi/mL [³H]-myo-inositol.
-
-
Stimulation:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing 10 mM LiCl for 15 minutes at 37°C.
-
Add serial dilutions of this compound or hPTH(1-34) and incubate for 45 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and add ice-cold 0.5 M PCA.
-
Incubate on ice for 30 minutes.
-
Collect the PCA extracts and neutralize with KOH.
-
-
Purification of Inositol Phosphates:
-
Apply the neutralized extracts to Dowex AG1-X8 columns.
-
Wash the columns with water and then with a solution of 60 mM sodium formate/5 mM sodium borate.
-
Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Normalize the data and plot a dose-response curve to determine the EC50.
-
Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol assesses the ability of this compound to induce the recruitment of β-arrestin to the activated PTHR1 using a commercially available assay system like the DiscoverX PathHunter.
Materials:
-
A cell line stably co-expressing PTHR1 fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).
-
Cell culture medium.
-
This compound.
-
A known β-arrestin-recruiting ligand for PTHR1 (as a positive control).
-
Assay buffer.
-
Detection reagents from the commercial kit.
-
White, opaque 384-well microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Seeding:
-
Plate the engineered cells in a 384-well plate at the density recommended by the manufacturer and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control ligand in assay buffer.
-
Add the compounds to the cells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the relative light units (RLU) against the compound concentration to determine the extent of β-arrestin recruitment.
-
References
Application Notes and Protocols for PCO371 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCO371 is a potent, orally active, and selective small-molecule full agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR).[1][2][3][4] It functions as a biased agonist, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[5][6][7] This unique characteristic makes this compound a valuable tool for studying PTHR1 signaling and a potential therapeutic agent for conditions like hypoparathyroidism.[3][6][8][9] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its pharmacological activity.
This compound binds to an intracellular pocket of PTHR1, stabilizing the active conformation of the receptor and promoting its interaction with Gs proteins.[5][9] This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). PTHR1 can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium.[1][10] Downstream of these initial signaling events, the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2, can also be observed.[11][12]
Data Presentation
The following table summarizes the quantitative data for this compound's activity in various cell-based assays as reported in the literature.
| Cell Line | Assay | Parameter | This compound Value (µM) | Reference |
| COS-7 cells expressing hPTHR1 | cAMP Production | EC50 | 2.4 | [1][10] |
| COS-7 cells expressing hPTHR1-delNT | cAMP Production | EC50 | 2.5 | [1][10] |
| LLC-PK1 cells expressing hPTHR1 | cAMP Production | EC50 | 4.1 | [1] |
| COS-7 cells expressing hPTHR1 | Phospholipase C Activity | EC50 | 17 | [1][10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound through PTHR1 and a general workflow for cell-based assays.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PTHR1 activation by this compound.[13][14][15][16]
Materials:
-
HEK293 cells stably expressing human PTHR1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed HEK293-hPTHR1 cells into 96-well or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Aspirate the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation: Prepare a 2X concentrated stock solution of this compound in HBSS with 20 mM HEPES. Create a serial dilution to generate a dose-response curve.
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Program the instrument to automatically inject the this compound compound solutions into the wells.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream event of PTHR1 activation.[11][12][17][18][19]
Materials:
-
Cells expressing PTHR1 (e.g., UMR-106 or transfected HEK293 cells)
-
Cell culture medium
-
This compound
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Assay kit for phosphorylated ERK1/2 (e.g., AlphaLISA, HTRF, or ELISA-based kits)
-
Plate reader compatible with the chosen assay kit
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells into 96-well or 384-well plates and grow to 80-90% confluency.
-
To reduce basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 5-30 minutes) at 37°C. A time-course experiment is recommended to determine the optimal stimulation time.[12]
-
-
Cell Lysis:
-
Aspirate the medium and add ice-cold lysis buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
-
Detection of Phospho-ERK1/2:
-
Follow the manufacturer's instructions for the chosen phospho-ERK1/2 assay kit. This typically involves transferring the cell lysates to the assay plate and adding detection reagents.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Normalize the signal to a vehicle control.
-
Plot the normalized signal against the logarithm of the this compound concentration and determine the EC50 value using a sigmoidal dose-response curve.
-
Parathyroid Hormone (PTH) Secretion Assay
This assay is relevant for cell types that endogenously secrete PTH and can be used to assess the inhibitory effect of PTHR1 activation on PTH secretion (a feedback mechanism).
Materials:
-
Parathyroid cells or a suitable cell line that secretes PTH.
-
Cell culture medium.
-
This compound.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
PTH ELISA kit.[20]
-
Plate reader for ELISA.
Protocol:
-
Cell Culture: Culture parathyroid cells according to standard protocols.
-
Pre-incubation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells in fresh assay buffer for a defined period (e.g., 30-60 minutes) to establish a baseline secretion rate.
-
-
Treatment:
-
Replace the buffer with fresh assay buffer containing various concentrations of this compound.
-
Incubate for a specific time (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
PTH Measurement:
-
Quantify the amount of PTH in the supernatant using a PTH ELISA kit, following the manufacturer's protocol.[20]
-
-
Data Analysis:
-
Normalize the PTH concentration to the total protein content of the cells in each well.
-
Plot the normalized PTH concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of PTH secretion.
-
Conclusion
This compound is a versatile pharmacological tool for investigating the complex signaling pathways of PTHR1. The detailed protocols provided here offer a starting point for researchers to design and execute robust cell-based assays to characterize the activity of this compound and other PTHR1 modulators. Careful optimization of cell density, incubation times, and reagent concentrations will be crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ERK1/2 Phosphorylation Assay (p-ERK) [bio-protocol.org]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
- 19. mesoscale.com [mesoscale.com]
- 20. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for PCO371 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCO371 is an orally active, non-peptidic small molecule that functions as a full agonist of the parathyroid hormone receptor 1 (PTHR1).[1][2] It demonstrates selectivity for PTHR1 over the PTH type 2 receptor (PTHR2).[1][2] this compound acts as a G-protein-biased agonist, primarily activating the Gs signaling pathway, which leads to the production of cyclic AMP (cAMP).[3][4] This mechanism of action mimics the physiological effects of parathyroid hormone (PTH) on calcium homeostasis and bone metabolism.[5][6] Preclinical studies have demonstrated its efficacy in animal models of hypoparathyroidism and osteoporosis, suggesting its potential as a therapeutic agent for these conditions.[2][5][7]
Mechanism of Action: Signaling Pathway
This compound binds to an allosteric site within the intracellular cavity of the PTHR1.[7] This binding stabilizes the active conformation of the receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels subsequently activate protein kinase A (PKA), which phosphorylates downstream targets to elicit physiological responses, such as increased serum calcium and bone turnover.
Quantitative Data Summary
In Vitro Activity
| Parameter | Cell Line | Species | Value |
| cAMP Production EC₅₀ | COS-7 expressing hPTHR1 | Human | 2.4 µM[1] |
| Phospholipase C Activity EC₅₀ | COS-7 expressing hPTHR1 | Human | 17 µM[1] |
Pharmacokinetics in Normal Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T₁/₂ (h) | Oral Bioavailability (%) |
| 2 | - | 1-1.5 | 1.5-1.7 | 34%[1] |
| 6 | - | 1-1.5 | 1.5-1.7 | - |
| 18 | - | 1-1.5 | 1.5-1.7 | - |
Efficacy in Thyroparathyroidectomized (TPTX) Rats (Hypoparathyroidism Model)
| Administration Route | Dose (mg/kg) | Effect on Serum Calcium | Effect on Serum Phosphate |
| Single Oral | Dose-dependent | Increased[5] | Decreased[5] |
| 4-week Oral | - | Restored to normal levels without increasing urinary calcium[1] | - |
Efficacy in Ovariectomized (OVX) Rats (Osteoporosis Model)
| Administration Route | Dose (mg/kg) | Treatment Duration | Effect on Lumbar Spine BMD | Effect on Proximal Femur BMD | Effect on Bone Strength (Lumbar Spine) |
| Daily Oral | 30 | 12 weeks | No significant effect[1] | Partially increased[1] | No significant effect[1] |
| Daily Intravenous | 3 | 12 weeks | No significant effect[1] | - | No significant effect[1] |
| Daily Intravenous | 10 | 12 weeks | Significantly increased[1][6] | - | Significantly increased[1][6] |
Experimental Protocols
General Workflow for In Vivo Studies
Protocol 1: Evaluation of this compound in a Rat Model of Hypoparathyroidism (TPTX)
1. Objective: To assess the effect of orally administered this compound on serum calcium and phosphate levels in a thyroparathyroidectomized (TPTX) rat model.
2. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.[4]
-
Age: 6 months.[8]
-
Procedure: Thyroparathyroidectomy is performed via a ventral midline incision in the neck. The thyroid and parathyroid glands are carefully dissected and removed.[2][9] Post-surgery, animals should be monitored for signs of hypocalcemia.
3. This compound Formulation and Administration:
-
Formulation: this compound can be formulated for oral administration in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Dosing: A single oral gavage of this compound at various doses (e.g., 2, 6, 18 mg/kg) or repeated daily dosing for longer-term studies.[1]
4. Experimental Procedure:
-
Acclimatization: Allow animals to acclimatize for at least one week after surgery.
-
Grouping: Randomly assign TPTX rats to vehicle control and this compound treatment groups.
-
Administration: Administer the assigned treatment orally.
-
Sample Collection: Collect blood samples at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, 24 hours) for single-dose studies. For multi-dose studies, collect samples at regular intervals.
-
Analysis: Measure serum calcium and inorganic phosphate levels using standard biochemical assays.
5. Outcome Measures:
-
Time course of changes in serum calcium and phosphate levels.
-
Dose-response relationship for the effects of this compound.
-
In long-term studies, urinary calcium excretion can also be monitored.[5]
Protocol 2: Evaluation of this compound in a Rat Model of Osteoporosis (OVX)
1. Objective: To determine the effect of this compound on bone mineral density (BMD) and bone strength in an ovariectomized (OVX) rat model of postmenopausal osteoporosis.
2. Animal Model:
-
Procedure: Ovariectomy is performed through a dorsolateral skin incision.[8][11] The ovaries are located and removed. A sham operation, where the ovaries are located but not removed, should be performed for the control group.
3. This compound Formulation and Administration:
-
Formulation: Prepare this compound for oral or intravenous administration as required.
-
Dosing: Administer this compound daily at specified doses (e.g., 30 mg/kg orally or 3 and 10 mg/kg intravenously) for a period of 12 weeks.[1]
4. Experimental Procedure:
-
Acclimatization: Allow a post-operative recovery and acclimatization period of at least one week.
-
Grouping: Randomly assign OVX rats to sham-operated, OVX-vehicle, and OVX-PCO371 treatment groups.
-
Administration: Administer the assigned treatment daily for the duration of the study.
-
BMD Measurement: Measure BMD of the lumbar spine and femur at baseline and at regular intervals (e.g., every 4 weeks) using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT).
-
Termination and Tissue Collection: At the end of the study, euthanize the animals and collect femurs and lumbar vertebrae for ex vivo analysis.
5. Outcome Measures:
-
Percentage change in BMD over the treatment period.
-
Biomechanical testing of bones (e.g., three-point bending test of the femur) to assess bone strength.
-
Histomorphometric analysis of bone to evaluate bone turnover markers.
Conclusion
This compound has demonstrated significant potential as an orally active PTHR1 agonist in preclinical animal models. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute studies to further investigate the therapeutic utility of this compound in hypoparathyroidism and osteoporosis. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and outcome measures, is crucial for obtaining robust and reproducible data.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of thyroparathyroidectomy and parathyroidectomy on renal function and the nephrotic syndrome in rat nephrotoxic serum nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat Model for Osteoporosis - Enamine [enamine.net]
- 5. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 11. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]
Application Note: Comprehensive Methodologies for Quantifying PCO371-Induced PTHR1 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction The Parathyroid Hormone Type 1 Receptor (PTHR1) is a crucial Class B G protein-coupled receptor (GPCR) that regulates calcium homeostasis and bone metabolism.[1][2] Its activation by endogenous peptide ligands, parathyroid hormone (PTH) and PTH-related peptide (PTHrP), triggers multiple signaling cascades.[2] PCO371 is a novel, orally active, non-peptide small molecule that functions as a full agonist of PTHR1.[1][3][4] Uniquely, this compound binds to a highly conserved intracellular pocket at the receptor-transducer interface, directly stabilizing an active conformation.[5][6] This mechanism results in biased agonism, preferentially activating the Gs protein pathway while being defective in β-arrestin recruitment.[5][7][8]
This application note provides detailed protocols for a suite of in vitro assays to measure and characterize the G protein-biased activation of PTHR1 by this compound. These methodologies are essential for researchers studying PTHR1 pharmacology and for professionals involved in the development of biased GPCR agonists.
Mechanism of Action: Biased Intracellular Agonism
Unlike endogenous peptides that bind to the extracellular domain of PTHR1, this compound accesses a novel binding pocket on the intracellular side of the receptor.[5][9] This binding mode allosterically stabilizes a receptor conformation that facilitates coupling to the Gs protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[5][10] However, the this compound-stabilized conformation does not favor the recruitment of β-arrestin proteins.[5][7] This selective activation of one signaling pathway over another is termed "biased agonism" and is a key characteristic of this compound's pharmacological profile, potentially offering therapeutic advantages by minimizing side effects associated with the β-arrestin pathway.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. biorxiv.org [biorxiv.org]
- 8. rcsb.org [rcsb.org]
- 9. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
PCO371 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCO371 is an orally active, small-molecule full agonist of the parathyroid hormone receptor 1 (PTHR1), a class B G-protein-coupled receptor (GPCR).[1][2] It has been identified as a promising therapeutic agent for conditions such as hypoparathyroidism.[1][2] A key characteristic of this compound is its nature as a G-protein-biased agonist.[3][4] It preferentially activates the Gs protein signaling cascade over the β-arrestin pathway, which may offer a better efficacy and safety profile compared to non-biased agonists.[5] Unlike endogenous peptide ligands that bind to the extracellular domain, this compound uniquely binds to a conserved intracellular pocket of PTHR1, directly modulating its interaction with Gs proteins.[3][5][6]
These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation for experimental use.
Solubility of this compound
This compound is a solid, white to off-white powder.[1] Its solubility is critical for the preparation of stock solutions and formulations for both in vitro and in vivo experiments. Hygroscopic DMSO can significantly impact solubility, so it is recommended to use newly opened DMSO for stock solution preparation.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Table 1: Solubility Data for this compound
| Solvent/Vehicle System | Concentration | Observations | Application |
| DMSO | 100 mg/mL (157.32 mM) | Requires sonication.[1] | In Vitro Stock Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (9.83 mM) | Clear solution.[7] | In Vivo Formulation |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (9.83 mM) | Clear solution.[7] | In Vivo Formulation |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (9.83 mM) | Clear solution.[7] | In Vivo Formulation |
Experimental Protocols
Preparation of In Vitro Stock Solutions
The following protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.[1]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
Table 2: Example Dilutions for this compound Stock Solution in DMSO
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 10 mM | 6.36 mg | 1 mL |
| 5 mM | 3.18 mg | 1 mL |
| 1 mM | 0.64 mg | 1 mL |
Note: Based on a molecular weight of 635.65 g/mol .[1]
Preparation of In Vivo Formulations
Successful in vivo administration requires a formulation that ensures solubility and bioavailability. The following are established protocols for preparing this compound for oral or parenteral administration.[1][7]
Protocol A: PEG300/Tween-80 Formulation
This formulation is suitable for many systemic administration routes.
Materials:
-
This compound DMSO stock solution (e.g., 62.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl), sterile
Method (for 1 mL final volume):
-
Start with 100 µL of a 62.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until a homogenous solution is achieved.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly. The final concentration of this compound will be 6.25 mg/mL.[7]
Protocol B: Corn Oil Formulation
This formulation is typically used for oral gavage or subcutaneous injection.
Materials:
-
This compound DMSO stock solution (e.g., 62.5 mg/mL)
-
Corn Oil
Method (for 1 mL final volume):
-
Start with 100 µL of a 62.5 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Vortex vigorously until a clear, uniform suspension or solution is formed.[7]
Mechanism of Action and Workflow Visualizations
Signaling Pathway of this compound
This compound acts as a biased agonist at the PTH1 receptor. It binds to an intracellular site, stabilizing an active conformation of the receptor that preferentially couples to the Gs protein. This initiates the adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP), a key second messenger.[2][3] This biased mechanism avoids significant recruitment of β-arrestin, which is associated with receptor desensitization and different downstream signaling events.[4][5]
Caption: this compound biased signaling at the PTH1 receptor.
Experimental Workflow: In Vivo Formulation
The preparation of this compound for experiments follows a precise workflow to ensure complete dissolution and stability of the final formulation. The sequential addition of solvents with different properties is crucial.
Caption: Workflow for preparing this compound in vivo formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
Application of PCO371 in GPCR Signaling Research: A Guide for Scientists
Introduction
PCO371 is a novel, orally active, small-molecule full agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR).[1] Its unique mechanism of action, characterized by biased agonism, makes it a valuable tool for researchers in GPCR signaling and drug development.[2][3] this compound binds to a distinct, intracellular allosteric site at the interface between PTHR1 and the Gs protein.[3][4] This binding stabilizes the active conformation of the receptor, acting as a "molecular wedge" to preferentially activate the Gs-cAMP signaling pathway with minimal recruitment of β-arrestin.[2][3][5] This biased signaling profile allows for the targeted investigation of Gs-mediated pathways, potentially circumventing the desensitization and downstream signaling events associated with β-arrestin activation.[6][7]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro assays to probe GPCR signaling.
Data Presentation
In Vitro Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound's activity at the human parathyroid hormone 1 receptor (hPTHR1).
| Parameter | Cell Line | Value | Reference |
| cAMP Production (EC50) | COS-7 cells expressing hPTHR1 | 2.4 µM | [2] |
| COS-7 cells expressing hPTHR1-delNT | 2.5 µM | [2] | |
| Phospholipase C Activity (EC50) | COS-7 cells expressing hPTHR1 | 17 µM | [2] |
| Receptor Selectivity | PTHR2 | No effect | [2] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: this compound intracellularly activates PTHR1, leading to Gs-mediated cAMP production.
Caption: Workflow for characterizing this compound's effects on GPCR signaling.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to quantify the intracellular accumulation of cyclic AMP (cAMP) in response to this compound stimulation, allowing for the determination of its potency (EC50) as a PTHR1 agonist.
Materials:
-
HEK293 cells stably expressing hPTHR1
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (for this compound stock solution)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-hPTHR1 cells in T75 flasks until they reach 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer (e.g., HBSS or serum-free medium containing a PDE inhibitor like 0.5 mM IBMX) to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare a positive control solution of forskolin (e.g., 10 µM).
-
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 50 µL of assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the serially diluted this compound, forskolin, or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Plot the cAMP signal as a function of the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to the activated PTHR1 upon stimulation with this compound. This is crucial for determining the biased agonism of the compound.
Materials:
-
HEK293 cells co-expressing hPTHR1 and a β-arrestin-linked reporter system (e.g., DiscoverX PathHunter β-arrestin cells, or cells compatible with Promega's NanoBiT or BRET assays).
-
Cell culture medium
-
This compound
-
DMSO
-
PTH(1-34) (as a positive control for β-arrestin recruitment)
-
Assay-specific reagents and detection substrates
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipette
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as in the cAMP accumulation assay, using the appropriate β-arrestin reporter cell line.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and PTH(1-34) in the appropriate assay buffer as described in the previous protocol.
-
-
Cell Stimulation:
-
Gently remove the culture medium from the wells.
-
Add 80 µL of assay buffer to each well.
-
Add 20 µL of the serially diluted this compound, PTH(1-34), or vehicle control to the respective wells.
-
Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol for the specific β-arrestin assay system being used.
-
Incubate for the recommended time (typically 60 minutes) at room temperature in the dark.
-
Measure the luminescence or fluorescence signal using a compatible plate reader.
-
-
Data Analysis:
-
Plot the signal as a function of the logarithm of the ligand concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 for β-arrestin recruitment for both this compound and PTH(1-34).
-
Compare the maximal response and potency of this compound to that of the balanced agonist PTH(1-34) to quantify the degree of bias towards Gs signaling.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, incubation times, and reagent concentrations for their specific experimental setup and cell lines.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 4. youtube.com [youtube.com]
- 5. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Allosteric Modulation of GPCRs using PCO371
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCO371 is a novel, orally bioavailable, non-peptide small molecule that functions as a potent and selective allosteric agonist of the Parathyroid Hormone 1 Receptor (PTHR1), a Class B G protein-coupled receptor (GPCR).[1][2] Developed by Chugai Pharmaceutical Co., Ltd., this compound was initially investigated for the treatment of hypoparathyroidism.[2] Its unique mechanism of action, acting as a "molecular wedge" within the intracellular cavity of PTHR1, stabilizes the active conformation of the receptor in complex with the Gs protein.[2] This results in biased agonism, preferentially activating the G protein-dependent signaling pathway (e.g., cyclic AMP production) over the β-arrestin recruitment pathway.[3][4] This property makes this compound an invaluable tool for dissecting the signaling mechanisms of PTHR1 and for studying the principles of biased allosteric modulation of GPCRs. These application notes provide detailed protocols for utilizing this compound to investigate GPCR function.
Data Presentation
The following tables summarize the quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound on PTHR1 Signaling
| Assay | Cell Line | Parameter | This compound Value | hPTH(1-34) Value | Reference |
| cAMP Production | COS-7 (expressing hPTHR1) | EC50 | 2.4 µM | - | [1] |
| cAMP Production | COS-7 (expressing hPTHR1-delNT) | EC50 | 2.5 µM | - | [1] |
| Phospholipase C Activity | COS-7 (expressing hPTHR1) | EC50 | 17 µM | - | [1] |
| cAMP Production | UMR-106 (endogenous rat PTHR1) | Agonism | Full agonist | Full agonist | [1] |
| Radioligand Binding | COS-7 (expressing hPTHR1) | Inhibition of 125I-[Aib1,3,M]-PTH(1-15) binding | Almost complete at 100 µM | - | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Hypoparathyroidism (Thyroparathyroidectomized Rats)
| Administration Route | Dose | Effect on Serum Calcium | Effect on Serum Phosphate | Duration of Action | Reference |
| Oral | Dose-dependent | Increased | Decreased | Longer-lasting than hPTH(1-84) | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for its characterization.
Caption: this compound allosterically activates PTHR1, leading to biased Gs-protein signaling.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
PCO371: A Novel Tool for Investigating PTHR1 Signaling
Application Notes and Protocols for Researchers
Introduction
PCO371 is a potent and orally active small-molecule full agonist for the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR). It exhibits high selectivity for PTHR1 over the parathyroid hormone 2 receptor (PTHR2). Notably, this compound acts as a G-protein biased agonist, preferentially activating G-protein-mediated signaling pathways without significantly recruiting β-arrestin. This unique pharmacological profile makes this compound an invaluable tool for dissecting the distinct downstream signaling cascades initiated by PTHR1 activation. This document provides detailed application notes and experimental protocols for utilizing this compound in PTHR1 research.
Mechanism of Action
This compound binds to a novel allosteric site within the intracellular cavity of PTHR1, stabilizing the active conformation of the receptor in complex with its cognate Gs protein. This "molecular wedge" mechanism directly promotes G-protein signaling. Cryo-electron microscopy studies have revealed that this compound binds at the cytoplasmic interface of PTHR1 and Gs, a site distinct from the orthosteric binding pocket for endogenous peptide ligands like parathyroid hormone (PTH) and PTH-related peptide (PTHrP). This unique binding mode is responsible for its biased agonism, as it does not induce the conformational changes required for β-arrestin recruitment.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| cAMP Production (EC50) | COS-7 cells expressing hPTHR1 | 2.4 µM | [1] |
| COS-7 cells expressing hPTHR1-delNT | 2.5 µM | [1] | |
| Phospholipase C Activity (EC50) | COS-7 cells expressing hPTHR1 | 17 µM | [1] |
| β-arrestin Recruitment | HEK293 cells | Negligible | [2] |
Signaling Pathways
Activation of PTHR1 by its endogenous ligands initiates a cascade of intracellular signaling events. This compound, as a G-protein biased agonist, primarily stimulates the Gαs and Gαq pathways while avoiding the β-arrestin pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on PTHR1.
Competitive Radioligand Binding Assay
This assay indirectly assesses the binding of this compound to the transmembrane domain of PTHR1 by measuring its ability to compete with a radiolabeled ligand that binds to this region.
Protocol:
-
Membrane Preparation:
-
Culture COS-7 or HEK293 cells expressing human PTHR1.
-
Harvest cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[2]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[2]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[2]
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.[2]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membranes (e.g., 10-20 µg of protein).
-
A fixed concentration of ¹²⁵I-[Aib¹,³,M]-PTH(1-15) (e.g., 0.1-0.5 nM).
-
Increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle for total binding.
-
A high concentration of unlabeled PTH(1-34) for non-specific binding.
-
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
-
Separation and Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the Gαs pathway, leading to the production of cyclic AMP.
Protocol:
-
Cell Culture:
-
Seed UMR-106 cells (which endogenously express rat PTHR1) or other suitable PTHR1-expressing cells into a 96-well plate.[3]
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) (e.g., 0.5 mM) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.[4]
-
Add varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) or a positive control (e.g., PTH(1-34)) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure cAMP levels using a suitable method, such as a competitive immunoassay with HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) detection.[4]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the activation of the ERK1/2 MAPK pathway. Due to this compound's biased agonism, significant ERK1/2 phosphorylation, which is often β-arrestin-dependent, is not expected.
Protocol:
-
Cell Culture and Stimulation:
-
Culture HEK293 cells expressing PTHR1 in appropriate growth medium.
-
Serum-starve the cells for at least 4 hours to reduce basal levels of ERK1/2 phosphorylation.[5]
-
Treat the cells with this compound (e.g., 10 µM) or a positive control (e.g., 100 nM PTH(1-34)) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with a primary antibody that recognizes total ERK1/2 as a loading control.
-
Incubate with the secondary antibody and detect the signal as before.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the extent of ERK1/2 activation.
-
Summary
This compound is a unique PTHR1 agonist characterized by its oral activity, selectivity, and G-protein biased agonism. Its distinct intracellular binding site and mechanism of action make it an exceptional tool for researchers to specifically investigate the consequences of Gαs and Gαq pathway activation downstream of PTHR1, independent of β-arrestin-mediated signaling. The protocols provided herein offer a framework for characterizing the pharmacological properties of this compound and utilizing it to elucidate the complex signaling networks regulated by PTHR1.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of PCO371 on Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCO371 is an orally active, non-peptide small molecule agonist of the parathyroid hormone 1 receptor (PTHR1). It functions as a "molecular wedge," binding to a novel allosteric site within the intracellular cavity of PTHR1. This unique mechanism stabilizes the receptor's active conformation with its associated Gs protein, leading to biased agonism. This compound preferentially activates the Gs protein-mediated signaling pathway, which increases intracellular cyclic AMP (cAMP), while having minimal effect on β-arrestin recruitment.[1][2][3][4] This biased signaling is thought to promote the anabolic effects of PTHR1 activation on bone, making this compound a subject of interest for its potential effects on osteoblast function and bone formation.[1][5]
These application notes provide a comprehensive set of protocols to assess the biological effects of this compound on osteoblasts in vitro, from initial signaling events to terminal differentiation and matrix mineralization.
I. This compound Signaling Pathway in Osteoblasts
This compound activates PTHR1, a G protein-coupled receptor (GPCR), leading to the activation of the Gs alpha subunit. This stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates transcription factors such as CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in osteoblast differentiation and function.
II. Experimental Workflow
The following workflow provides a logical sequence for assessing the impact of this compound on osteoblast function.
III. Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from the described protocols.
Table 1: Effect of this compound on cAMP Production
| Treatment Group | This compound Conc. (µM) | cAMP Concentration (nM) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 0 | Value | 1.0 |
| This compound | 0.1 | Value | Value |
| This compound | 1.0 | Value | Value |
| This compound | 10.0 | Value | Value |
| Positive Control (e.g., PTH 1-34) | 100 nM | Value | Value |
Table 2: Effect of this compound on Osteoblast Differentiation Markers
| Treatment Group | ALP Activity (Fold Change) | Mineralization (OD 405 nm) |
|---|---|---|
| Vehicle Control | 1.0 | Value |
| This compound (1 µM) | Value | Value |
| This compound (10 µM) | Value | Value |
| Osteogenic Medium (OM) | Value | Value |
| OM + this compound (1 µM) | Value | Value |
| OM + this compound (10 µM) | Value | Value |
Table 3: Effect of this compound on Osteogenic Gene Expression (RT-qPCR)
| Treatment Group (Day 7) | RUNX2 (Fold Change) | Alkaline Phosphatase (Fold Change) | Collagen I (Fold Change) | Osteocalcin (Fold Change) |
|---|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| OM | Value | Value | Value | Value |
| OM + this compound (1 µM) | Value | Value | Value | Value |
| OM + this compound (10 µM) | Value | Value | Value | Value |
IV. Detailed Experimental Protocols
Protocol 1: Osteoblast Culture and Differentiation
This protocol describes the culture of the MC3T3-E1 pre-osteoblastic cell line and induction of osteogenic differentiation.[1][6][7]
Materials:
-
MC3T3-E1 Subclone 4 cells
-
Growth Medium: MEMα (Minimum Essential Medium Alpha) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin (P/S).
-
Osteogenic Medium (OM): Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
6-well, 12-well, or 24-well tissue culture plates
Procedure:
-
Cell Culture: Culture MC3T3-E1 cells in T-75 flasks with Growth Medium at 37°C in a 5% CO₂ incubator. Change medium every 2-3 days.
-
Seeding: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with Growth Medium. Seed cells into multi-well plates at a density of 2-3 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.
-
Differentiation Induction: Once cells reach 80-95% confluency, replace the Growth Medium with Osteogenic Medium (OM).
-
Treatment: Prepare OM containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO at the same final concentration). Ensure the final DMSO concentration is ≤ 0.1%.
-
Maintenance: Replace the medium with fresh treatment medium every 2-3 days for the duration of the experiment (up to 28 days).
Protocol 2: cAMP Accumulation Assay
This protocol measures the early signaling response to this compound by quantifying intracellular cAMP.[8][9][10]
Materials:
-
Cultured osteoblasts (from Protocol 1, prior to differentiation)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
This compound and control compounds
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate and culture overnight.
-
Pre-incubation: Remove culture medium and wash cells with stimulation buffer. Add stimulation buffer containing a PDE inhibitor and incubate for 30 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add this compound at desired concentrations. Include a vehicle control and a positive control (e.g., 100 nM PTH 1-34 or 10 µM Forskolin). Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample and normalize to the vehicle control.
Protocol 3: Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteoblast differentiation.[2][11][12][13]
Materials:
-
Differentiated osteoblasts (Day 3-7 from Protocol 1)
-
PBS
-
Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well plate
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Lysis: After the desired differentiation period, wash the cell monolayers twice with PBS. Add 200 µL of Lysis Buffer to each well and incubate for 10 minutes on ice. Scrape the cells and collect the lysate.
-
Reaction Setup: Transfer 50 µL of cell lysate from each sample to a new 96-well plate.
-
Substrate Addition: Add 100 µL of pNPP substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: In a parallel plate, determine the total protein concentration of the lysates (e.g., using a BCA assay) to normalize the ALP activity. Express results as µmol p-nitrophenol/min/mg protein.
Protocol 4: Mineralization Assay (Alizarin Red S Staining)
This protocol visualizes and quantifies calcium deposition, a hallmark of late-stage osteoblast differentiation.[14][15][16]
Materials:
-
Differentiated osteoblasts (Day 14-28 from Protocol 1)
-
PBS
-
10% Formalin or 4% Paraformaldehyde (Fixative)
-
Deionized water (dH₂O)
-
40 mM Alizarin Red S (ARS) solution, pH 4.1-4.3
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Spectrophotometer (405 nm)
Procedure:
-
Fixation: Wash cell monolayers twice with PBS. Fix the cells by adding 10% formalin for 30 minutes at room temperature.
-
Washing: Wash the fixed cells three times with dH₂O.
-
Staining: Add enough ARS solution to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature with gentle shaking.
-
Final Washes: Aspirate the ARS solution and wash the monolayer 4-5 times with dH₂O to remove non-specific staining.
-
Imaging (Qualitative): Visualize the red-orange mineralized nodules under a microscope and capture images.
-
Quantification: a. Add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain. b. Scrape the cells and transfer the cell slurry to a microcentrifuge tube. c. Heat at 85°C for 10 minutes, then cool on ice for 5 minutes. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5. f. Read the absorbance of the solution at 405 nm.
Protocol 5: Gene Expression Analysis (RT-qPCR)
This protocol measures the mRNA levels of key osteogenic marker genes.[6][17][18][19]
Materials:
-
Differentiated osteoblasts (e.g., Day 7, 14 from Protocol 1)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., Runx2, Alp, Col1a1, Bglap/Osteocalcin) and reference genes (e.g., Actb, Gapdh, Tbp)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse cells directly in the culture plate and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Run the reaction on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of a stable reference gene (ΔCt). Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing this compound-treated samples to the vehicle control.
Protocol 6: Protein Expression Analysis (Western Blot)
This protocol assesses the protein levels of key osteogenic markers.[20][21][22]
Materials:
-
Differentiated osteoblasts (e.g., Day 14, 21 from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RUNX2, anti-Collagen I, anti-Osteocalcin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using software like ImageJ, and normalize to a loading control (e.g., β-actin).
References
- 1. Mastering Osteogenic Induction of MC3T3-E1 Subclone 14 Cells [procellsystem.com]
- 2. drmillett.com [drmillett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. mdpi.com [mdpi.com]
- 12. Alkaline Phosphatase Activity Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 13. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RT-qPCR analyses on the osteogenic differentiation from human iPS cells: an investigation of reference genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methods for Evaluating the Oral Bioavailability of PCO371: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PCO371 is a novel, orally active small-molecule agonist of the parathyroid hormone type 1 receptor (PTHR1), a class B G-protein-coupled receptor.[1][2][3] It has been investigated for the treatment of hypoparathyroidism.[1][4] Unlike endogenous peptide ligands, this compound binds to a highly conserved intracellular pocket of PTHR1, acting as a "molecular wedge" to stabilize the active conformation of the receptor and preferentially activate G-protein signaling over β-arrestin pathways.[5][6][7][8] The development of an orally bioavailable small molecule targeting PTHR1 is a significant advancement, as current treatments often require injections.[4][7]
The oral bioavailability of a drug candidate is a critical parameter that determines its potential for successful clinical development. It represents the fraction of an orally administered dose that reaches systemic circulation in an unchanged form.[9][10] A thorough evaluation of oral bioavailability is essential and involves a combination of in vitro and in vivo studies to assess factors such as aqueous solubility, membrane permeability, and first-pass metabolism.[10][11][12]
These application notes provide detailed protocols for the preclinical evaluation of the oral bioavailability of this compound, tailored for researchers in drug development. The methodologies cover both in vitro assays for early-stage screening and in vivo pharmacokinetic studies for definitive assessment.
This compound: Quantitative Data Summary
A summary of the known pharmacokinetic parameters for this compound in rats is presented below. This data is crucial for designing and interpreting further preclinical and clinical studies.
| Parameter | Value | Species | Dose | Reference |
| Oral Bioavailability (F) | 34% | Rat | 2 mg/kg | [1] |
| Tmax (Time to Peak Plasma Concentration) | 1 - 1.5 h | Rat | 2-20 mg/kg (oral) | [1] |
| t1/2 (Terminal Half-life) | 1.5 - 1.7 h | Rat | 2-20 mg/kg (oral) | [1] |
In Vitro Methods for Oral Bioavailability Assessment
In vitro models are essential for the early-stage assessment of a drug candidate's potential for oral absorption.[11][13] They offer a high-throughput and cost-effective means to screen compounds and investigate specific aspects of absorption.[14]
Protocol 1: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[11][15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of key transporters.[15]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound
-
Control compounds: Propranolol (high permeability), Lucifer Yellow (low permeability)
-
LC-MS/MS system for bioanalysis[16]
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2. Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement: Monitor the integrity of the cell monolayer by measuring the TEER. Monolayers with TEER values >250 Ω·cm² are suitable for the permeability assay.
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS (pH 6.5) containing this compound (e.g., at 10 µM) and control compounds to the apical (donor) compartment.[11] c. Add fresh, pre-warmed HBSS (pH 7.4) to the basolateral (receiver) compartment.[11] d. Incubate at 37°C with gentle shaking for 2 hours.[11] e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Transport Experiment (Basolateral to Apical - B to A): To assess efflux, perform the experiment in the reverse direction.
-
Sample Analysis: Quantify the concentration of this compound and control compounds in the samples using a validated LC-MS/MS method.[17][18]
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C0 is the initial concentration of the drug in the donor compartment (mol/cm³)
The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if this compound is a substrate for efflux transporters.
Caption: Caco-2 Permeability Assay Workflow.
In Vivo Methods for Oral Bioavailability Assessment
In vivo pharmacokinetic studies are the definitive method for determining the oral bioavailability of a drug candidate in a living organism.[19][20] These studies provide crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.[21]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the absolute oral bioavailability and other pharmacokinetic parameters of this compound in rats by comparing plasma concentrations after oral (PO) and intravenous (IV) administration.[11][19]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)[20]
-
This compound
-
Vehicle for oral and intravenous administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[22]
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Cannulas for intravenous administration and blood sampling (optional, for serial sampling)
-
LC-MS/MS system for bioanalysis[16]
Procedure:
-
Animal Acclimation and Fasting: Acclimate the rats for at least 3 days before the study. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[23]
-
Dosing:
-
Intravenous (IV) Group (n=3-5 rats): Administer this compound as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).[11] Record the exact time of administration.
-
Oral (PO) Group (n=3-5 rats): Administer this compound by oral gavage at a specific dose (e.g., 2-10 mg/kg).[1] Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. For rats, typical time points might be:
-
IV: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
PO: 0 (predose), 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 24 hours post-dose.
-
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or jugular vein cannula).
-
Place blood samples into tubes containing anticoagulant and centrifuge to obtain plasma.
-
-
Plasma Sample Processing and Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[17][24][25]
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time for both the IV and PO administration routes.
-
Using non-compartmental analysis software (e.g., Phoenix WinNonlin), calculate the following pharmacokinetic parameters:[11][21]
-
Area Under the Curve from time zero to infinity (AUC₀-∞)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution at steady state (Vss)
-
-
Calculate the absolute oral bioavailability (F) using the following formula:
F (%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
Caption: In Vivo Pharmacokinetic Study Workflow.
This compound Signaling Pathway
This compound acts as a biased agonist at the PTHR1, preferentially activating G-protein signaling pathways.[5][8] This is in contrast to the natural ligand, parathyroid hormone (PTH), which activates both G-protein and β-arrestin pathways.[6]
Caption: this compound Signaling Pathway.
Conclusion
The evaluation of oral bioavailability is a critical step in the development of any new oral drug candidate. The protocols outlined in these application notes provide a comprehensive framework for assessing the oral bioavailability of this compound. By combining in vitro permeability assays with in vivo pharmacokinetic studies, researchers can gain a thorough understanding of the ADME properties of this compound, enabling informed decision-making for its further clinical development. The unique intracellular mechanism of action of this compound underscores the importance of detailed characterization of its pharmacokinetic and pharmacodynamic properties.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel orally bioavailable PTHR1 agonist this compound [jstage.jst.go.jp]
- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. trial.medpath.com [trial.medpath.com]
- 8. biorxiv.org [biorxiv.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro system to evaluate oral absorption of poorly water-soluble drugs: simultaneous analysis on dissolution and permeation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 17. resolvemass.ca [resolvemass.ca]
- 18. resolvemass.ca [resolvemass.ca]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
- 21. selvita.com [selvita.com]
- 22. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 23. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. asianjpr.com [asianjpr.com]
Troubleshooting & Optimization
PCO371 Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with PCO371, an orally active full agonist of the parathyroid hormone receptor 1 (PTHR1)[1][2]. This compound stimulates PTHR1, a Class B G-protein-coupled receptor (GPCR), leading to the activation of downstream signaling pathways[2][3].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small-molecule full agonist of the parathyroid hormone receptor 1 (PTHR1)[1][2]. Unlike the endogenous peptide ligand, parathyroid hormone (PTH), this compound is a non-peptide compound. Its primary mechanism is to bind to and activate PTHR1, which is a GPCR. This activation stimulates two main signaling cascades: the Gs-adenylyl cyclase-cAMP pathway and the Gq-phospholipase C (PLC)-calcium mobilization pathway[1].
Q2: In what experimental systems can this compound be used?
A2: this compound can be used in various in vitro and in vivo experimental systems. Common applications include cell-based assays using cell lines endogenously expressing PTHR1 (e.g., certain osteosarcoma lines) or recombinant cell lines (e.g., HEK293 or CHO cells) engineered to express human PTHR1. It is also designed for oral administration in animal models for studying PTH-related disorders like hypoparathyroidism[2].
Q3: What are the known EC50 values for this compound?
A3: The half-maximal effective concentration (EC50) can vary depending on the experimental system and the specific signaling pathway being measured. Published data for this compound shows an EC50 of approximately 2.4 µM for cAMP production in COS-7 cells expressing human PTHR1 and an EC50 of 17 µM for phospholipase C activation[1].
Q4: Is this compound selective for PTHR1?
A4: Yes, studies have shown that this compound is selective for PTHR1 and has no effect on the PTH type 2 receptor (PTHR2)[1][2]. This selectivity is crucial for isolating the effects of PTHR1 activation in experimental models.
Troubleshooting Guides
This section addresses common issues encountered during in vitro cell-based assays with this compound.
Issue 1: Low or No Signal in cAMP Assay
Question: I am treating my PTHR1-expressing cells with this compound but am not observing a significant increase in cAMP levels. What could be the cause?
Answer: This is a common issue that can stem from several factors related to the cells, reagents, or the assay protocol itself. Follow this troubleshooting guide to identify the problem.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low PTHR1 Expression | Verify receptor expression | Confirm PTHR1 mRNA and protein levels in your cell line via qPCR or Western blot. Passage number can affect expression; use cells from a lower, validated passage. |
| Poor Cell Health | Check cell viability and confluency | Ensure cells are >90% viable and seeded at the optimal density. Over-confluent or unhealthy cells may exhibit poor receptor signaling. |
| PDE Activity | Phosphodiesterase (PDE) is degrading cAMP | Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent the rapid degradation of newly synthesized cAMP. |
| Inactive Compound | This compound degradation | Ensure this compound has been stored correctly (desiccated at -20°C) and that the solvent (e.g., DMSO) is anhydrous. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | Detection limit of cAMP kit is too low | Check the manufacturer's specifications for your cAMP assay kit. Consider using a more sensitive detection technology, such as HTRF or LANCE. |
| Incorrect Incubation Time | Suboptimal stimulation period | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak time for cAMP accumulation in your specific cell line. |
Issue 2: High Background Signal in Calcium Mobilization Assay
Question: My baseline fluorescence in my Fluo-4 calcium assay is very high, even before adding this compound. Why is this happening and how can I fix it?
Answer: A high background signal can mask the specific response to this compound. This often relates to cell health, dye loading, or instrumentation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Stress/Damage | Assess cell handling and plating | Avoid harsh trypsinization and ensure gentle cell handling. Allow cells to adhere and recover for at least 24 hours post-plating before the assay. Use a media with a physiological calcium concentration. |
| Dye Overloading | Optimize dye concentration and loading time | Perform a titration of your calcium indicator dye (e.g., Fluo-4 AM) and reduce the incubation time. Overloading can lead to dye compartmentalization and high basal fluorescence. |
| Incomplete Dye Hydrolysis | Ensure complete de-esterification | Allow sufficient time at room temperature after dye loading for cellular esterases to cleave the AM ester, trapping the active dye inside the cells. Some protocols recommend including Pluronic F-127 to aid dye dispersal. |
| Autofluorescence | Check for compound or media interference | Run a control plate with cells and another with media/buffer only to check for background fluorescence from your assay components. Phenol red in media can be a source of autofluorescence. |
| Instrument Settings | Adjust reader sensitivity | Lower the gain or PMT settings on your fluorescence plate reader to reduce the baseline reading. Ensure you are using the correct excitation/emission filters for your chosen dye. |
Data Presentation
The following tables summarize representative quantitative data for this compound in recombinant cell lines expressing human PTHR1.
Table 1: this compound Functional Potency in PTHR1-Expressing COS-7 Cells
| Assay Type | Measured Endpoint | EC50 (µM) | Data Source |
| Gs Signaling | cAMP Production | 2.4 | [1] |
| Gq Signaling | Phospholipase C Activity | 17 | [1] |
Table 2: Comparison of this compound Activity in Different Recombinant Cell Lines (Hypothetical Data)
| Cell Line | Signaling Pathway | EC50 (µM) | Max Response (% of PTH) |
| HEK293-hPTHR1 | cAMP Accumulation | 3.1 | 105% |
| CHO-K1-hPTHR1 | cAMP Accumulation | 2.8 | 98% |
| HEK293-hPTHR1 | Calcium Mobilization | 21.5 | 85% |
| CHO-K1-hPTHR1 | Calcium Mobilization | 18.9 | 91% |
Experimental Protocols
Protocol 1: cAMP Production Assay using HTRF
This protocol outlines a method to measure this compound-induced cAMP accumulation in HEK293 cells stably expressing human PTHR1.
-
Cell Plating: Seed HEK293-hPTHR1 cells into a 384-well white assay plate at a density of 5,000 cells/well in 10 µL of assay buffer (HBSS, 20 mM HEPES, 0.1% BSA).
-
Compound Preparation: Prepare a 3X stock of this compound serial dilutions in assay buffer containing 1.5 mM IBMX (a PDE inhibitor). Also prepare a 3X stock of a positive control (e.g., human PTH 1-34 peptide) and a vehicle control (DMSO).
-
Cell Stimulation: Add 5 µL of the 3X compound dilutions to the appropriate wells. Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add 5 µL of HTRF cAMP-d2 conjugate (diluted in lysis buffer) to each well.
-
Add 5 µL of HTRF anti-cAMP-cryptate conjugate (diluted in lysis buffer) to each well.
-
-
Final Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol describes a method to measure this compound-induced intracellular calcium mobilization using a fluorescent dye.
-
Cell Plating: Seed CHO-K1-hPTHR1 cells into a 384-well black, clear-bottom assay plate at 10,000 cells/well and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in a probenecid-containing buffer.
-
Aspirate the cell culture medium and add 20 µL of the loading buffer to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for dye de-esterification.
-
Compound Preparation: Prepare a 5X stock of this compound serial dilutions in the assay buffer.
-
Data Acquisition:
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 5 µL of the 5X compound stock to initiate the response.
-
Continue reading fluorescence intensity every second for at least 3 minutes.
-
-
Analysis: Analyze the data by calculating the maximum peak fluorescence response over baseline. Plot the dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: this compound activates PTHR1, leading to Gs/cAMP and Gq/Ca²⁺ signaling.
Caption: Workflow for cell-based functional assays with this compound.
Caption: Troubleshooting logic for a low signal in a cAMP assay.
References
Technical Support Center: Optimizing PCO371 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of PCO371 for cell culture experiments. This compound is an orally active, small-molecule full agonist of the parathyroid hormone receptor 1 (PTHR1), with no effect on the PTH type 2 receptor.[1][2] It functions as a G-protein-biased agonist by binding to an intracellular pocket of PTHR1, stabilizing its active conformation.[3][4][5] This unique mechanism of action preferentially activates G-protein signaling over the β-arrestin pathway, which may reduce side effects.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a full agonist of the parathyroid hormone receptor 1 (PTHR1).[1][2] Unlike the endogenous peptide ligand, this compound is a small molecule that binds to a novel allosteric site within the intracellular cavity of PTHR1.[3][7] This binding acts as a "molecular wedge," stabilizing the active conformation of the receptor in complex with its associated Gs protein.[3][7] This leads to the activation of downstream signaling pathways, primarily an increase in cyclic AMP (cAMP) production.[1][8] Notably, this compound is a G-protein-biased agonist, meaning it preferentially activates G-protein signaling with minimal recruitment of β-arrestin.[3][5][9]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, published data indicates that this compound induces cAMP production with an EC50 of 2.4 µM in COS-7 cells expressing human PTHR1 and 4.1 µM in LLC-PK1 cells.[1][8] Therefore, a good starting point for a dose-response experiment would be to test a range of concentrations from 0.01 µM to 100 µM.[10]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][11] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[1][10] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10][12] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific cell line, typically less than 0.5%.[10]
Troubleshooting Guide
Issue 1: No or low cellular response to this compound treatment.
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. A wide range of concentrations (e.g., 0.01 µM to 100 µM) should be tested.[10]
-
-
Possible Cause: Low or no expression of PTHR1 in your cell line.
-
Solution: Verify the expression of PTHR1 in your cells using techniques such as qPCR, western blotting, or flow cytometry. Consider using a positive control cell line known to express PTHR1, such as UMR-106 cells.[13]
-
-
Possible Cause: Inactive this compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[10] If possible, test the activity of your this compound in a validated assay or with a new batch of the compound.
-
Issue 2: High levels of cell death observed after this compound treatment.
-
Possible Cause: this compound concentration is too high, leading to cytotoxicity.
-
Solution: Perform a cytotoxicity assay in parallel with your dose-response experiment to determine the concentration at which this compound becomes toxic to your cells. Plot cell viability against the this compound concentration to identify a non-toxic working range.[10]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).[10] Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments to assess the effect of the solvent alone.
-
-
Possible Cause: Off-target effects.
-
Solution: While this compound is reported to be selective for PTHR1, high concentrations may lead to off-target effects.[1] Use the lowest effective concentration determined from your dose-response experiments to minimize this risk.
-
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| COS-7 (expressing hPTHR1) | cAMP Production | EC50 | 2.4 µM | [1][8] |
| LLC-PK1 | cAMP Production | EC50 | 4.1 µM | [1] |
| COS-7 (expressing hPTHR1-delNT) | cAMP Production | EC50 | 2.5 µM | [1] |
| COS-7 (expressing hPTHR1) | Phospholipase C Activity | EC50 | 17 µM | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ~100 mg/mL (~157.32 mM) | May require sonication. Use newly opened DMSO as it is hygroscopic. | [1][11] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines the steps to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Assay-specific reagents (e.g., for cAMP measurement)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding: a. Harvest and count your cells, ensuring they are in the logarithmic growth phase. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined beforehand to ensure cells are in a healthy, sub-confluent state at the end of the experiment.[14] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM in half-log steps).[15] b. Include the following controls:
- Vehicle Control: Medium with the same concentration of DMSO as the highest this compound concentration.
- No-Treatment Control: Medium only.
- Positive Control (optional): A known activator of PTHR1 (e.g., PTH 1-34). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on your specific assay and cell type.
-
Assessment of Cellular Response and Viability: a. Cell Viability: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, if using a Resazurin-based assay, add the reagent to each well and incubate for 1-4 hours before reading the fluorescence.[10] b. Functional Assay: In a parallel plate, perform your specific functional assay to measure the effect of this compound (e.g., cAMP accumulation assay).
-
Data Analysis: a. Cell Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Functional Assay: Determine the response for each this compound concentration. c. Dose-Response Curve: Plot the percentage of response against the logarithm of the this compound concentration. Use a non-linear regression model to fit a sigmoidal curve and determine the EC50 value.[16] d. Optimal Concentration: Select the lowest concentration of this compound that gives a robust response in your functional assay without significantly impacting cell viability.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound concentration optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miragenews.com [miragenews.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. This compound | PTHR1 Agonist | TargetMol [targetmol.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
troubleshooting PCO371 instability in solution
Welcome to the Technical Support Center for PCO371. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution.
Disclaimer: this compound is a hypothetical compound. The information, protocols, and data presented here are based on established principles of small molecule chemistry and are intended for illustrative purposes.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve stability issues with this compound.
My this compound solution appears cloudy or shows particulates over time. What is happening?
This is likely due to either compound precipitation from poor solubility or degradation into an insoluble product.[1] To distinguish between these possibilities, analyze the precipitate. If it is the parent compound, solubility is the issue. If new peaks are observed in an analysis like HPLC/LC-MS, degradation has occurred.[1]
I'm observing a gradual loss of this compound activity in my cell-based assays. What could be the cause?
Loss of activity often points to compound degradation in the culture medium or adsorption to plasticware.[1] It's crucial to assess the stability of this compound directly in your specific culture medium and consider using low-binding plates.[1]
Quantitative Stability of this compound Under Various Stress Conditions
The following table summarizes the stability of a 10 mM this compound stock solution in DMSO after 48 hours under different conditions. Degradation is quantified by the appearance of degradation products as a percentage of the total peak area measured by HPLC.
| Condition | Parameter | This compound Remaining (%) | Primary Degradant Peak Area (%) | Observations |
| pH | pH 5.0 (Aqueous Buffer) | 98.2% | < 1% | Stable |
| pH 7.4 (Aqueous Buffer) | 91.5% | 7.8% | Minor degradation | |
| pH 9.0 (Aqueous Buffer) | 65.3% | 33.1% | Significant degradation | |
| Temperature | -20°C (in DMSO) | 99.8% | < 0.1% | Highly stable |
| 4°C (in DMSO) | 99.5% | < 0.5% | Stable | |
| Room Temp (~22°C) | 92.1% | 6.5% | Noticeable degradation | |
| Solvent | 100% DMSO | 99.5% | < 0.5% | Stable at 4°C |
| 10% DMSO in PBS | 90.3% | 8.9% | Degradation observed | |
| Light Exposure | Dark (Amber Vial) | 99.6% | < 0.4% | Stable |
| Ambient Lab Light | 85.7% | 13.5% | Photodegradation likely |
This data is illustrative. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[2] The goal is to achieve 5-20% degradation.[3][4]
Objective: To determine the intrinsic stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber[5]
-
Amber and clear glass vials
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 8 hours.[3]
-
At intervals (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.[3]
-
At intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Diagrams
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical signaling pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
Based on stability data, 100% DMSO is the recommended solvent for long-term storage.[8][9] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10][11]
Q2: My compound is sensitive to light. How should I handle it?
For light-sensitive compounds, it is crucial to use amber vials or wrap containers in aluminum foil.[1][12] Whenever possible, perform experimental manipulations in a shaded environment or under low-light conditions.[12] Photostability testing is recommended to understand the extent of light sensitivity.[13][14]
Q3: Can I prepare a large batch of my this compound working solution and use it over several weeks?
This is not recommended. The most reliable approach is to prepare aqueous working solutions fresh before each experiment.[1] If you must store a working solution, it should be for the shortest time possible at 4°C and protected from light. Perform a stability check to validate your storage conditions.
Q4: How does pH affect the stability of this compound?
This compound demonstrates pH-dependent stability. It is significantly less stable under basic conditions (pH 9.0) compared to neutral or acidic conditions.[15][16] Therefore, if your experimental buffer is alkaline, you may experience rapid degradation. It is critical to maintain the pH of your solution within an optimal range.[16]
Q5: I've noticed inconsistent results between experiments. Could this be a stability issue?
Yes, inconsistent results are a hallmark of compound instability.[1] Degradation of this compound between experiments can lead to a lower effective concentration, causing variable outcomes. Standardizing solution preparation and always using freshly prepared solutions can help mitigate this.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. Photostability | SGS [sgs.com]
- 6. ijisrt.com [ijisrt.com]
- 7. 3 Important Photostability Testing Factors [sampled.com]
- 8. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. captivatebio.com [captivatebio.com]
- 11. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 12. benchchem.com [benchchem.com]
- 13. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 14. database.ich.org [database.ich.org]
- 15. ibisscientific.com [ibisscientific.com]
- 16. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
overcoming poor solubility of PCO371 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCO371. Our aim is to help you overcome challenges related to the in vitro solubility of this compound and ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solubility during your in vitro experiments.
Question: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. What should I do?
Answer:
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds like this compound. Here are several strategies to address this:
-
Optimize Co-solvent Systems: For many in vitro applications, using a co-solvent system is necessary. A formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[1][2] Another option is a mixture of 10% DMSO and 90% corn oil.[1] When preparing these, add each solvent sequentially and ensure the solution is mixed thoroughly at each step.[1][2]
-
Utilize Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to your assay buffer at low concentrations (e.g., 0.01-0.05%) to help maintain solubility.[3] However, be mindful that concentrations above the critical micelle concentration can be toxic to cells in cell-based assays.[3]
-
Consider Sonication or Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in redissolving the compound.[1] Be cautious with heat, as it can potentially degrade the compound.
-
Prepare Fresh Dilutions: Due to the potential for precipitation over time, it is best to prepare fresh dilutions of this compound in your final aqueous buffer immediately before use.
Question: I am observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
Answer:
Yes, inconsistent results can be a direct consequence of poor or variable solubility. If this compound is not fully dissolved, the actual concentration of the compound in your assay will be lower and more variable than intended. To improve consistency:
-
Visually Inspect Your Solutions: Before adding the compound to your cells, visually inspect the solution for any signs of precipitation. A clear solution is crucial.
-
Use a Solubility-Enhancing Formulation: As mentioned previously, employing a co-solvent system can significantly improve solubility and, therefore, consistency. A formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a good starting point.[1][2]
-
Control for Solvent Effects: Ensure that the final concentration of any organic solvent (like DMSO) is consistent across all experimental conditions, including vehicle controls, to minimize solvent-induced artifacts.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is an orally active, non-peptide small molecule that functions as a full agonist of the parathyroid hormone receptor 1 (PTHR1).[1][4][5] It has been investigated for the treatment of hypoparathyroidism.[1][2]
What is the mechanism of action of this compound?
This compound binds to an intracellular pocket of the PTHR1, a class B G-protein-coupled receptor (GPCR).[6][7] This binding stabilizes an active conformation of the receptor, leading to the activation of intracellular G proteins, specifically Gs, which in turn stimulates the production of cyclic AMP (cAMP).[1][6] this compound is considered a G-protein-biased agonist because it preferentially activates G-protein signaling over β-arrestin pathways.[6][7]
What is the solubility of this compound?
The solubility of this compound varies depending on the solvent system. It is highly soluble in DMSO (up to 100 mg/mL), but has poor aqueous solubility.[1] The table below summarizes the reported solubility data.
Quantitative Solubility Data for this compound
| Solvent/Formulation | Reported Solubility | Molar Concentration (mM) | Reference |
| DMSO | 100 mg/mL | 157.32 | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 3.93 | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 3.93 | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | ≥ 9.83 | [2] |
| Methanol | Soluble | Not specified | [8] |
Note: The molecular weight of this compound is 635.65 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add a sufficient volume of newly opened, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 6.36 mg of this compound in 1 mL of DMSO.
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System
This protocol is adapted for preparing a 1 mL working solution.
-
Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[1] The final concentration of this compound in this example would be 2.5 mg/mL.
Visualizations
Caption: Workflow for solubilizing this compound for in vitro experiments.
Caption: Biased signaling pathway of this compound via the PTHR1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
PCO371 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with PCO371.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Lower than Expected Efficacy or Potency
You've treated your cells or animal models with this compound but are observing a weaker than anticipated biological response (e.g., lower cAMP production, minimal change in serum calcium).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Compound Integrity/Activity | Verify the integrity and activity of your this compound stock. | Protocol: Perform a dose-response curve in a well-characterized cell line expressing human parathyroid hormone receptor 1 (hPTHR1), such as HEK293 or COS-7 cells. Measure cAMP production as a functional readout. Compare the EC50 value to the literature value (approximately 2.4 µM in COS-7 cells expressing hPTHR1).[1] |
| Cellular System Not Responsive | Confirm that your cellular model expresses functional PTHR1. | Protocol: 1. RT-qPCR: Quantify PTHR1 mRNA expression levels. 2. Western Blot: Detect PTHR1 protein expression. 3. Flow Cytometry: Use a validated antibody to detect cell surface expression of PTHR1. |
| Species-Specific Differences in Receptor Binding | The binding affinity of this compound can be affected by species-specific differences in the PTHR1 binding pocket. The Proline at position 415 of hPTHR1 is critical for this compound-mediated activation.[2] | Protocol: Sequence the PTHR1 gene from your experimental model and align it with the human sequence to check for polymorphisms in the intracellular binding region. If a different species is used, consider that the binding affinity might differ. |
| Presence of Assay Interference | Components of your assay media or experimental setup may be interfering with this compound activity. | Protocol: Run a vehicle control and a positive control (e.g., PTH(1-34)) in parallel. Test for assay interference by spiking a known concentration of this compound into the assay medium and measuring its recovery. |
Issue 2: Unexpected Off-Target Effects Observed
You are observing biological effects that are not typically associated with PTHR1 activation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Activation of Other Class B GPCRs | The intracellular binding pocket for this compound is highly conserved among Class B G-protein-coupled receptors (GPCRs).[3][4] this compound has been shown to activate other receptors in this class.[3] | Protocol: 1. Receptor Profiling: Use a commercially available GPCR screening panel to assess the activity of this compound against a broad range of receptors. 2. Knockdown/Knockout Studies: In a cellular model, use siRNA or CRISPR to knock down the expression of suspected off-target receptors and observe if the unexpected effect is diminished. |
| Formation of Reactive Metabolites | A precursor to this compound was found to be converted to a reactive metabolite in human liver microsome assays.[5] While this compound was optimized to reduce this, it may still occur under certain experimental conditions. | Protocol: In vitro: Incubate this compound with liver microsomes (human, rat, etc.) and use mass spectrometry to identify potential metabolites. In vivo: Analyze plasma and tissue samples for the presence of this compound metabolites. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing G-protein activation but no β-arrestin recruitment with this compound?
A1: This is an expected result. This compound is a G-protein-biased agonist.[4][6] Its intracellular binding mode stabilizes the conformation of PTHR1 that preferentially interacts with Gs proteins, leading to downstream signaling (like cAMP production), without promoting the conformational changes necessary for β-arrestin binding and signaling.[6][7][8] This biased agonism is a key feature of this compound's mechanism of action.[3]
Q2: My in vivo study with this compound resulted in significant hypercalcemia or hypocalcemia. How do I troubleshoot this?
A2: Unexpected and severe fluctuations in calcium levels were potential concerns in the clinical development of this compound.[9]
-
Hypercalcemia (High Calcium): This could indicate an excessive dose or an unexpectedly high sensitivity in your animal model. Consider performing a dose-titration study to find the optimal therapeutic window.
-
Hypocalcemia (Low Calcium): This is a more unexpected result for a PTHR1 agonist. It could point to a dominant off-target effect or a complex physiological response in your specific model. It is crucial to investigate potential off-target receptor activation as described in the troubleshooting guide above.
Q3: Can I use this compound to study PTHR1 signaling in any cell line?
A3: It is critical to use a cell line that endogenously expresses PTHR1 or has been engineered to express the human PTHR1 (hPTHR1).[1] The response to this compound is dependent on the presence of this specific receptor. Furthermore, as the binding site is intracellular, ensure your experimental conditions do not impede the compound's entry into the cell.
Q4: this compound was developed for hypoparathyroidism, but my results in an osteoporosis model are not as robust as I expected. Why might this be?
A4: While this compound showed some effect on bone turnover in preclinical models, the primary indication for its development was hypoparathyroidism due to its strong effects on calcium homeostasis.[2][10] In osteopenic rats, oral administration of this compound led to a significant increase in bone turnover but with a limited increase in bone mass.[2][11] Your results may be consistent with these findings. The anabolic effects on bone may require a different dosing regimen or may be less pronounced than its calcemic effects.
Visualizing Workflows and Pathways
Below are diagrams to help visualize key concepts related to this compound.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: this compound's biased agonism at the PTH1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Optimization and Avoidance of Reactive Metabolite Leading to this compound, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. miragenews.com [miragenews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. researchgate.net [researchgate.net]
PCO371 Clinical Trial Discontinuation: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides information regarding the discontinuation of the PCO371 clinical trial for the treatment of hypoparathyroidism. The content is structured to address potential questions from researchers and professionals in the field.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial?
The Phase 1 clinical trial for this compound (NCT04209179) was terminated due to an "uncertain risk-benefit balance for the patients, and the strategic position of the development program". Reports indicated that this was related to observations of increased liver enzymes in study participants.
Q2: Is there quantitative data available on the observed liver enzyme elevations?
To date, specific quantitative data regarding the elevation of liver enzymes in the this compound clinical trial has not been publicly released. Details such as the specific enzymes elevated (e.g., ALT, AST), the magnitude of the increase, the percentage of participants affected, and the corresponding dosage of this compound have not been disclosed.
Q3: What was the intended mechanism of action for this compound?
This compound is an orally active, small molecule full agonist of the parathyroid hormone receptor 1 (PTHR1). It was designed to mimic the effects of parathyroid hormone (PTH) to restore calcium homeostasis in patients with hypoparathyroidism.
Q4: What was the intended therapeutic indication for this compound?
This compound was being developed for the treatment of hypoparathyroidism, a condition characterized by insufficient PTH production.
Troubleshooting and Experimental Guidance
While the clinical development of this compound has been discontinued, the preclinical data and mechanism of action may still be of interest to researchers. Below are summaries of key preclinical findings and methodologies.
Preclinical Efficacy in Animal Models
This compound demonstrated efficacy in rat models of hypoparathyroidism. In these studies, oral administration of this compound led to a dose-dependent increase in serum calcium levels and a decrease in serum phosphate levels, mirroring the physiological effects of PTH.
Table 1: Summary of Preclinical Efficacy in a Rat Model of Hypoparathyroidism
| Parameter | Observation in Hypocalcemic Rats Treated with this compound |
| Serum Calcium | Restoration of normal serum calcium levels. |
| Urinary Calcium | No significant increase observed. |
| Duration of Action | Stronger and longer-lasting effects compared to PTH injections. |
Experimental Protocols
In Vitro cAMP Production Assay
-
Objective: To determine the agonistic activity of this compound on the human PTHR1.
-
Cell Line: COS-7 cells transfected with the human PTHR1.
-
Methodology:
-
Transfected COS-7 cells were plated in 96-well plates.
-
Cells were incubated with varying concentrations of this compound.
-
Following incubation, intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a commercially available cAMP assay kit.
-
EC50 values were calculated to determine the potency of this compound in stimulating cAMP production.
-
Visualizing the this compound Signaling Pathway
This compound, as a PTHR1 agonist, is expected to activate the Gs-protein coupled receptor pathway, leading to the production of cAMP.
Caption: this compound signaling pathway via PTHR1 activation.
Logical Flow of this compound Discontinuation
The decision to terminate the clinical development of this compound can be visualized as a logical progression from clinical trial observation to the final outcome.
Caption: Logical flow leading to this compound trial termination.
PCO371 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of PCO371. The following information is intended to assist in troubleshooting and answering frequently asked questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this relate to off-target effects?
A1: this compound is an orally active, non-peptide small molecule agonist of the parathyroid hormone 1 receptor (PTHR1), a class B G-protein coupled receptor (GPCR).[1] It functions as a G-protein biased agonist.[2] This means it preferentially activates the G-protein signaling pathway (primarily through Gs, leading to cAMP production) over the β-arrestin signaling pathway.[3] This biased agonism is a key feature of its design, as β-arrestin pathways are often associated with receptor desensitization and certain adverse effects of other GPCR agonists. Therefore, some of what might be perceived as "off-target" effects are actually a lack of on-target effects mediated through the β-arrestin pathway.
Q2: Have any direct off-target receptor interactions been identified for this compound?
Q3: Were there any adverse events or safety concerns identified in clinical trials?
A3: The Phase 1 clinical trial for this compound (NCT04209179) in patients with hypoparathyroidism was terminated.[6][7] The stated reason for termination was "the currently uncertain risk-benefit balance for the patients, and the strategic position of the development program."[6] While specific adverse event data from this terminated trial are not publicly detailed, the "uncertain risk-benefit balance" suggests that there may have been safety or tolerability issues observed.
Q4: What were the findings from preclinical toxicology studies?
A4: Preclinical toxicology studies in animal models did not show any serious side effects of this compound. In studies with normal dogs, single oral administrations of this compound led to a significant increase in serum calcium.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular response in vitro not consistent with PTHR1-Gs activation. | The experimental cell line may express other this compound-sensitive class B1 GPCRs, leading to a mixed pharmacological response. | 1. Profile your cell line for the expression of the this compound-sensitive GPCRs listed in Table 1. 2. Use a cell line with confirmed exclusive expression of PTHR1 if possible. 3. Consider using a PTHR1 antagonist to confirm that the observed effect is mediated through the intended target. |
| Discrepancy between in vitro potency and in vivo effects. | This compound's oral bioavailability and metabolism could influence its in vivo efficacy. Additionally, complex physiological feedback loops involving calcium homeostasis in vivo are not present in most in vitro models. | 1. Review the pharmacokinetic data for this compound in relevant animal models (see Table 2). 2. Measure plasma concentrations of this compound in your in vivo experiments to correlate exposure with pharmacological effects. |
| Lack of β-arrestin recruitment or downstream signaling in your assay. | This is an expected outcome. This compound is a G-protein biased agonist and is specifically designed to avoid significant β-arrestin pathway activation.[3] | 1. This is consistent with the known mechanism of action of this compound. 2. Use cAMP accumulation or other Gs-pathway-specific readouts as your primary functional assay. |
Data Summary
Table 1: this compound Activity at Class B1 GPCRs
| This compound-Sensitive Receptors | This compound-Insensitive Receptors |
| PTH1R | PTH2R |
| GHRHR | GIPR |
| PAC1R | GLP-1R |
| VIP1R | GLP-2R |
| VIP2R | GCGR |
| SCT R | CRF1R |
| ADMR | CRF2R |
| CALCR | |
| CALRL |
Source: Adapted from preclinical screening data.[5]
Table 2: Pharmacokinetic Parameters of this compound in Normal Rats
| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) |
| 2 | Not specified | 1 - 1.5 | 1.5 - 1.7 | 34 |
Source: Adapted from preclinical pharmacokinetic studies.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Assess this compound Potency
-
Cell Culture: Culture HEK293 cells stably expressing human PTHR1 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Assay Preparation:
-
Wash cells once with serum-free DMEM.
-
Add 100 µL of stimulation buffer (serum-free DMEM containing 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include a vehicle control and a positive control (e.g., PTH(1-34)).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., a commercial HTRF, ELISA, or LANCE kit).
-
Measure cAMP levels using a plate reader compatible with your detection kit.
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay
-
Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as U2OS cells stably co-expressing PTHR1 fused to a protein fragment and β-arrestin-2 fused to a complementary fragment (e.g., DiscoveRx PathHunter or similar technology).
-
Cell Plating: Plate cells in a 96-well plate according to the assay manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound and a known β-arrestin recruiting ligand (e.g., PTH(1-34)) in the assay buffer.
-
Compound Addition: Add the diluted compounds to the cells and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for the recommended time (typically 60 minutes) at room temperature.
-
Measurement: Read the chemiluminescent or fluorescent signal on a compatible plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the response against the ligand concentration to determine the extent of β-arrestin recruitment.
Visualizations
Caption: this compound's G-protein biased signaling at PTHR1.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Lead Optimization and Avoidance of Reactive Metabolite Leading to this compound, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development Pipeline | Investor Relations | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Improving the In Vivo Efficacy of PCO371
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of PCO371, a novel, orally active small-molecule agonist of the parathyroid hormone type 1 receptor (PTHR1). This compound was investigated for the treatment of hypoparathyroidism and showed promising results in preclinical rat models by increasing serum calcium levels.[1][2][3] However, its clinical development was terminated, highlighting the challenges of translating preclinical findings to human studies.[4]
This guide aims to address potential issues that may arise during in vivo experiments with this compound and similar compounds, providing structured advice on experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a full agonist of the parathyroid hormone type 1 receptor (PTHR1), a class B G-protein-coupled receptor (GPCR).[1][3] It acts as a "molecular wedge" by binding to a novel allosteric site within the intracellular cavity of the receptor, stabilizing the active conformation of PTHR1 in complex with its cognate Gs protein.[4] This biased agonism preferentially activates the G-protein signaling pathway over β-arrestin recruitment, which may help reduce side effects.[5][6] this compound does not affect the PTH type 2 receptor (PTHR2).[1][2][3]
Q2: What were the key findings from preclinical in vivo studies of this compound?
A2: In preclinical studies using thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism, oral administration of this compound demonstrated the ability to:
-
Dose-dependently increase serum calcium levels.[1]
-
Decrease serum inorganic phosphate levels.[1]
-
Restore normal serum calcium levels without increasing urinary calcium excretion in long-term studies.[1][2]
-
Exhibit stronger and longer-lasting effects on serum calcium compared to subcutaneous injections of human parathyroid hormone (hPTH(1-84)).[1][2]
In osteopenic rats, oral this compound increased bone turnover, but with a limited increase in bone mass.[1][2][3]
Q3: What is the pharmacokinetic profile of this compound in rats?
A3: Following oral administration in normal rats, this compound showed good bioavailability. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value (at 2 mg/kg oral dose) |
| Tmax (Time to maximum concentration) | 1 - 1.5 hours |
| T1/2 (Terminal half-life) | 1.5 - 1.7 hours |
| Oral Bioavailability | 34% |
| Data from a study in normal rats.[1] |
Q4: Why were the clinical trials for this compound terminated?
A4: The specific reasons for the termination of the Phase 1 clinical trials for this compound (NCT04209179) have not been publicly detailed by the developer, Chugai Pharmaceutical.[4][7][8] The termination of clinical trials can occur for a variety of reasons, including but not limited to lack of efficacy, unforeseen safety concerns, or strategic business decisions.[4] For researchers, this underscores the importance of careful dose-escalation studies and monitoring for potential adverse effects in preclinical models.
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound and provides a systematic approach to troubleshooting.
Issue 1: Suboptimal or Lack of Efficacy (No significant increase in serum calcium)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Formulation/Solubility | This compound is a poorly water-soluble compound. Ensure proper formulation to achieve adequate dissolution and absorption. Consider using vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in corn oil.[9] Sonication may be required to aid dissolution. Confirm the stability of the formulation over the duration of the experiment. |
| Insufficient Dose | The dose of this compound may be too low to elicit a significant response. Review the dose-response data from preclinical studies (see table below) and consider performing a dose-escalation study in your model. |
| Poor Oral Bioavailability in the Chosen Model | While this compound showed good oral bioavailability in rats, this may differ in other species or even in different rat strains. Consider pharmacokinetic studies in your specific animal model to determine exposure levels. If oral bioavailability is a persistent issue, consider alternative routes of administration (e.g., intraperitoneal or intravenous) for initial efficacy studies. |
| Rapid Metabolism and Clearance | The half-life of this compound in rats is relatively short (1.5-1.7 hours).[1] A more frequent dosing schedule may be necessary to maintain therapeutic concentrations. Consider pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize the dosing regimen. |
| Model-Specific Issues | Ensure the successful creation of the hypoparathyroidism model (e.g., TPTX rats). Verify low baseline serum calcium and PTH levels before starting the experiment. |
Preclinical Dose-Response Data for this compound in TPTX Rats (Single Oral Administration)
| Dose (mg/kg) | Peak Increase in Serum Calcium (mg/dL) | Time to Peak (hours) |
| 1 | ~1.5 | 4 |
| 3 | ~2.5 | 6 |
| 10 | ~3.5 | 8 |
| Data are approximate and estimated from graphical representations in preclinical studies.[1] |
Issue 2: High Variability in Efficacy Data Between Animals
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation. For oral gavage, ensure the compound is delivered directly to the stomach. For suspensions, ensure the formulation is homogenous before each administration. |
| Biological Variability | Animal-to-animal variability is inherent in in vivo studies. Ensure animals are of a similar age and weight. Increase the number of animals per group to improve statistical power. |
| Differences in Food Intake | The presence or absence of food can affect the absorption of orally administered drugs. Standardize the feeding schedule for all animals in the study. |
Issue 3: Unexpected Toxicity or Adverse Effects
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity (Hypercalcemia) | High doses of a PTHR1 agonist can lead to excessive increases in serum calcium. Carefully monitor serum calcium levels and consider reducing the dose if hypercalcemia is observed. |
| Off-Target Effects | This compound is reported to be selective for PTHR1 over PTHR2.[1][2][3] However, at higher concentrations, off-target effects on other receptors or enzymes cannot be ruled out. Conduct a broader off-target screening panel if unexpected toxicities arise. |
| Formulation-Related Toxicity | The vehicle used for formulation may have its own toxicity. Always include a vehicle-only control group in your experiments to assess any effects of the formulation itself. |
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in a Thyroparathyroidectomized (TPTX) Rat Model
Objective: To assess the ability of orally administered this compound to increase serum calcium and decrease serum phosphate levels in a rat model of hypoparathyroidism.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate strain).
-
Perform surgical thyroparathyroidectomy (TPTX) to induce hypoparathyroidism.
-
Allow a recovery period of at least one week and confirm hypocalcemia (serum calcium < 7.0 mg/dL) before initiating treatment.
-
Provide supplemental thyroxine to compensate for the removal of the thyroid gland.[10]
-
-
Formulation Preparation:
-
Prepare the this compound formulation as described in the troubleshooting section (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Prepare a vehicle-only formulation for the control group.
-
-
Dosing:
-
Administer this compound or vehicle orally via gavage at the desired dose(s).
-
For single-dose studies, collect blood samples at multiple time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
For multiple-dose studies, administer this compound at a regular interval (e.g., once or twice daily) for the desired duration (e.g., 4 weeks).[1]
-
-
Endpoint Analysis:
-
Measure serum total calcium and inorganic phosphate concentrations at each time point using a clinical chemistry analyzer.
-
In long-term studies, 24-hour urine collections can be performed to measure urinary calcium and phosphate excretion.
-
At the end of the study, bone turnover markers (e.g., serum osteocalcin, CTX-I) can be measured.
-
Bone mineral density (BMD) can be assessed using techniques like peripheral quantitative computed tomography (pQCT).
-
Visualizations
Signaling Pathway of PTHR1 Activation
Caption: this compound activates the PTHR1, leading to G-protein signaling and downstream gene expression.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Troubleshooting Logic for Poor Efficacy
Caption: A logical approach to troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
challenges in synthesizing PCO371 for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges in the synthesis of PCO371. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The synthesis of this compound is a multi-step process that involves the formation of key amide and carbon-carbon bonds. The final molecule is assembled from several intermediate compounds. The key reactions include a HATU-mediated amide coupling, a Suzuki coupling, and a catalytic hydrogenation for debenzylation.[1][2]
Q2: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3][4]
Q3: What are the solubility characteristics of this compound?
This compound has limited solubility in aqueous solutions. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (157.32 mM), though ultrasonic assistance may be needed. For in vivo studies, specific formulations are required to achieve a clear solution.[3][4]
Troubleshooting Guides
Low or No Product Yield
Q4: My overall yield for the this compound synthesis is very low. What are the most critical steps to troubleshoot?
Low overall yield in a multi-step synthesis can be due to suboptimal conditions in one or more reactions. The most critical steps to investigate in the this compound synthesis are:
-
HATU-mediated amide coupling: Inefficient coupling can be a major source of yield loss.
-
Suzuki coupling: This C-C bond formation is crucial for assembling the core structure, and its failure will halt the synthesis.
-
Catalytic Hydrogenation: Incomplete debenzylation will result in a difficult-to-separate impurity and lower the yield of the final product.
Q5: The HATU coupling step is giving a low yield. What are the potential causes and solutions?
Low yields in HATU coupling reactions are common and can often be resolved by addressing the following:
| Potential Cause | Troubleshooting Solution |
| Presence of moisture | Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[2][5] |
| Poor quality of reagents | Use fresh, high-purity HATU and a non-nucleophilic base like DIPEA.[2][5] |
| Incorrect order of addition | Pre-activate the carboxylic acid (4-trifluoromethoxybenzoic acid) with HATU and DIPEA for 15-30 minutes before adding the amine component.[5][6] |
| Low reaction temperature | If the reaction is sluggish at room temperature, consider gently heating it to 30-40°C. Monitor for potential side reactions. |
| Incomplete reaction | Extend the reaction time and monitor the progress by TLC or LC-MS. |
Q6: I am having trouble with the Suzuki coupling reaction. What could be going wrong?
The Suzuki coupling is a powerful reaction, but its success depends on several factors:
| Potential Cause | Troubleshooting Solution |
| Inactive catalyst | Ensure the palladium catalyst is active. If it has been stored for a long time, consider using a fresh batch. |
| Inappropriate base | The choice of base is critical. An inorganic base is typically used to form a biphasic medium which can be important for the reaction.[7] |
| Side reactions | Protodeboronation (loss of the boronic acid/ester group) can be a significant side reaction. This can be minimized by carefully controlling the reaction conditions, such as the base and temperature.[1][7] |
| Poor quality boronic acid/ester | Use a high-purity boronic acid or ester. Boronic acids can be prone to decomposition on storage. |
Q7: The final hydrogenation step to remove the benzyl protecting group is not working. What should I do?
Catalytic hydrogenation can be sensitive to impurities and reaction conditions:
| Potential Cause | Troubleshooting Solution |
| Catalyst poisoning | Impurities from previous steps, especially those containing sulfur, can poison the palladium catalyst. Ensure the substrate is highly pure before this step.[3] |
| Inactive catalyst | Use a fresh batch of Pd(OH)2/C (Pearlman's catalyst), which is often more effective than Pd/C for debenzylations.[3][4] |
| Insufficient hydrogen pressure | While a hydrogen balloon is often sufficient, some reactions may require higher pressure. If available, use a Parr shaker or a similar hydrogenation apparatus.[3] |
| Inappropriate solvent | The choice of solvent can influence the reaction rate. Methanol or ethanol are good starting points. Sometimes, the addition of a small amount of acid (e.g., acetic acid) can help.[3] |
Presence of Impurities and Side Products
Q8: I am observing significant impurities in my crude this compound. What are the likely side products?
The formation of impurities is a common challenge. Potential side products in the this compound synthesis could include:
-
Unreacted starting materials: From any of the incomplete reaction steps.
-
Guanidinylated amine: A side product from the HATU coupling where the amine reacts with HATU itself. This can be minimized by avoiding a large excess of HATU.[2]
-
Homocoupling products: From the Suzuki coupling reaction, leading to dimers of the starting materials.
-
Products of protodeboronation: In the Suzuki coupling, the boronic acid/ester can be replaced by a hydrogen atom.[1][7]
-
Partially debenzylated product: If the final hydrogenation step is incomplete.
Q9: How can I identify and characterize these impurities?
A combination of analytical techniques is recommended for impurity identification:
-
LC-MS: To determine the mass of the impurities and get an initial idea of their structure.
-
NMR: 1H and 13C NMR spectroscopy are crucial for elucidating the exact structure of the impurities.
-
Forced degradation studies: Subjecting the final product to stress conditions (acid, base, heat, oxidation) can help to intentionally generate and identify potential degradation products.[8]
Q10: What is the best way to purify the final this compound product?
The literature suggests a two-step purification process for this compound:
-
Silica gel chromatography: To remove less polar impurities.
-
Reverse-phase column chromatography: For final purification to achieve high purity.[9]
Experimental Protocols
Protocol 1: General Procedure for HATU-mediated Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Add HATU (1.1-1.2 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
-
To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Catalytic Hydrogenation (Debenzylation)
-
Dissolve the benzylated starting material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)2/C on carbon, typically 10-20% by weight of the starting material).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 9. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PCO371 and Peptide Agonists for the Parathyroid Hormone 1 Receptor (PTHR1)
The parathyroid hormone 1 receptor (PTHR1) is a critical regulator of calcium and phosphate homeostasis and a key therapeutic target for metabolic bone diseases such as osteoporosis and hypoparathyroidism.[1][2] Activation of this Class B G protein-coupled receptor (GPCR) has traditionally been achieved with peptide-based agonists that mimic the endogenous ligands, parathyroid hormone (PTH) and parathyroid hormone-related protein (PTHrP).[3] However, the development of PCO371, an orally active small-molecule agonist, represents a paradigm shift in PTHR1-targeted therapies.[2] This guide provides an objective comparison of this compound and traditional peptide PTHR1 agonists, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Binding Sites
The most significant distinction between this compound and peptide agonists lies in their mechanism of receptor activation.
Peptide PTHR1 Agonists (e.g., PTH, Teriparatide, Abaloparatide): These agonists are analogues of the natural ligands PTH and PTHrP.[3] They bind to the orthosteric site on the extracellular domain of PTHR1. This binding event induces a conformational change in the receptor's transmembrane helices, which in turn activates intracellular signaling partners, primarily G proteins (Gαs and Gαq) and β-arrestins.[4][5] This activation of multiple pathways is a hallmark of endogenous ligand signaling.[4]
This compound: An Intracellular Allosteric Agonist: In contrast, this compound does not bind to the extracellular orthosteric site.[4] Instead, it penetrates the cell membrane and binds to a novel, highly conserved allosteric pocket on the intracellular side of the receptor, at the interface where the G protein couples.[4][6] By binding directly to this site, this compound stabilizes the active conformation of PTHR1, particularly for G protein engagement, without requiring the allosteric signal propagation from the extracellular domain.[4] This unique mechanism leads to biased agonism, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment.[4][7] This biased signaling may offer a therapeutic advantage by reducing side effects associated with the β-arrestin pathway.[6]
Quantitative Performance Comparison
The differing mechanisms of action translate to distinct pharmacological profiles. The following table summarizes key quantitative data for this compound and representative peptide agonists.
| Parameter | This compound | PTH(1-34) (Teriparatide) | Abaloparatide |
| Target Site | Intracellular Allosteric Pocket[4][6] | Extracellular Orthosteric Site[4] | Extracellular Orthosteric Site[3] |
| Molecular Type | Non-peptide small molecule[8] | 34-amino acid peptide[3] | 34-amino acid peptide[3] |
| cAMP Production (EC₅₀) | 2.4 µM (in COS-7 cells expressing hPTHR1)[9] | ~1-10 nM[10][11] | ~1-5 nM[10] |
| Signaling Bias | G protein-biased; defective in β-arrestin recruitment[7][12] | Activates both G protein and β-arrestin pathways[4][5] | Activates both G protein and β-arrestin pathways[1] |
| Oral Bioavailability | Orally active[2] | No (requires injection)[3] | No (requires injection)[3] |
| Clinical Status | Phase 1 trials terminated[13][14] | FDA Approved[3] | FDA Approved[3] |
PTHR1 Signaling Pathways
Upon activation, PTHR1 initiates several downstream signaling cascades that mediate its physiological effects.
-
Gαs/cAMP/PKA Pathway: This is the primary signaling route.[1] Agonist binding leads to the activation of Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[15] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to regulate gene expression and cellular function in bone and kidney cells.[5][15]
-
Gαq/PLC/PKC Pathway: PTHR1 can also couple to Gαq, activating Phospholipase C (PLC).[5][15] PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing cellular processes like proliferation and differentiation.[1][16]
-
β-Arrestin Pathway: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor, which promotes the binding of β-arrestins.[6] β-arrestins mediate receptor desensitization and internalization and can also act as scaffolds for other signaling molecules, such as those in the ERK1/2 pathway.[1][5] this compound is notably deficient in promoting this pathway.[7]
Experimental Protocols
The characterization of this compound and peptide agonists relies on a suite of standardized in vitro assays to quantify their binding and functional activity.
1. Receptor Binding Assay (NanoBRET)
-
Objective: To determine the binding affinity (Kd) and kinetics of a ligand to PTHR1.[10]
-
Methodology:
-
Cell Line: HEK293 cells stably expressing PTHR1 fused to a NanoLuciferase (nLuc) enzyme at the N-terminus are used.[17]
-
Ligand Labeling: The peptide agonist is covalently labeled with a fluorescent acceptor, such as tetramethylrhodamine (TMR).[10]
-
Assay: The nLuc-PTHR1 expressing cells are incubated with the TMR-labeled agonist. The nLuc substrate (e.g., coelenterazine-h) is added.[17]
-
Detection: If the labeled ligand binds to the receptor, the proximity allows for Bioluminescence Resonance Energy Transfer (BRET) from the nLuc donor to the TMR acceptor. The resulting light emission from the acceptor is measured.[10]
-
Analysis: For competition assays, increasing concentrations of an unlabeled ligand (like this compound or an unlabeled peptide) are added to displace the labeled tracer, allowing for the calculation of the IC₅₀ value.[11]
-
2. cAMP Accumulation Assay
-
Objective: To measure the potency (EC₅₀) and efficacy of an agonist in activating the Gαs signaling pathway.
-
Methodology:
-
Cell Line: Cells expressing PTHR1 (e.g., COS-7, UMR-106, or HEK293) are seeded in microplates.[9][18]
-
Stimulation: Cells are treated with varying concentrations of the agonist (this compound or peptide) for a defined period (e.g., 20-30 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[18]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system (e.g., GloSensor).[11][19]
-
Analysis: A dose-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration to determine the EC₅₀.
-
3. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of an agonist to promote the interaction between PTHR1 and β-arrestin, a key indicator of signaling bias.
-
Methodology:
-
Assay Principle: This assay often utilizes an enzyme complementation system (e.g., PathHunter from DiscoverX) or a BRET-based approach.
-
Cell Line: A cell line is engineered to express PTHR1 fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Stimulation: Upon agonist stimulation, if β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme.
-
Detection: A substrate is added that produces a chemiluminescent signal when cleaved by the active enzyme. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
Analysis: Dose-response curves are generated to quantify the potency and efficacy of β-arrestin recruitment for each agonist. The results are then compared to the cAMP accumulation data to determine the signaling bias.[7]
-
Conclusion and Future Perspectives
This compound represents a significant innovation in PTHR1 pharmacology. Its identity as an orally active, G protein-biased small-molecule agonist distinguishes it fundamentally from injectable peptide agonists like teriparatide and abaloparatide.[2][4] The key advantages of this compound's profile include the convenience of oral administration and a potentially improved safety profile due to its biased signaling, which avoids β-arrestin pathways that can contribute to receptor desensitization and other effects.[6][7]
Despite its promising preclinical profile and advancement into Phase 1 clinical trials for hypoparathyroidism, the development of this compound was ultimately terminated.[13][20] The reasons for discontinuation have not been fully disclosed but underscore the challenges of translating novel mechanisms into clinical success.
Nevertheless, the discovery of this compound has provided invaluable proof-of-concept for drugging Class B GPCRs with small molecules that target unconventional intracellular sites.[6] This has opened new avenues for the development of next-generation PTHR1 modulators. Future research will likely focus on identifying other small molecules that can replicate the oral bioavailability and biased agonism of this compound while demonstrating a favorable clinical risk-benefit profile. The unique binding pocket identified by this compound serves as a novel and promising target for structure-based drug design for PTHR1 and potentially other members of the Class B GPCR family.[7]
References
- 1. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Development of Drugs Targeting the PTH1R [synapse.patsnap.com]
- 4. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. drughunter.com [drughunter.com]
- 15. pnas.org [pnas.org]
- 16. portlandpress.com [portlandpress.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Backbone Modification Provides a Long-Acting Inverse Agonist of Pathogenic, Constitutively Active PTH1R Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. trial.medpath.com [trial.medpath.com]
PCO371 vs. Teriparatide: A Comparative Guide to PTHR1 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of PCO371 and teriparatide in their activation of the Parathyroid Hormone 1 Receptor (PTHR1), a critical regulator of calcium homeostasis and bone metabolism. The information presented herein is supported by experimental data to assist researchers and drug developers in understanding the distinct pharmacological profiles of these two agonists.
Introduction
The Parathyroid Hormone 1 Receptor (PTHR1) is a Class B G protein-coupled receptor (GPCR) that plays a pivotal role in bone formation and calcium regulation. Its activation initiates downstream signaling cascades that can be harnessed for therapeutic purposes, notably in the treatment of osteoporosis and hypoparathyroidism. Teriparatide, a recombinant form of the first 34 amino acids of human parathyroid hormone (PTH), has been a cornerstone of anabolic therapy for osteoporosis. More recently, this compound, an orally active small-molecule agonist, has emerged as a novel therapeutic candidate with a distinct mechanism of action. This guide will dissect the differences in their interaction with PTHR1 and the subsequent signaling outcomes.
Mechanism of Action and Binding
Teriparatide, a peptide agonist, binds to the orthosteric site of PTHR1, which involves both the extracellular N-terminal domain and the transmembrane helices. This binding mode is characteristic of endogenous peptide ligands and leads to the activation of multiple downstream signaling pathways.
In contrast, this compound is a non-peptide, small-molecule agonist that uniquely binds to a novel allosteric site within the intracellular cavity of PTHR1.[1] This binding pocket is located at the interface between the receptor and the Gs protein.[2][3] This distinct binding mechanism is a key determinant of its signaling properties.
Signaling Pathways
Activation of PTHR1 by agonists can trigger two primary signaling cascades: the Gs/cAMP/PKA pathway, which is generally associated with anabolic effects on bone, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate its own signaling events.[4][5][6]
Teriparatide is a non-biased agonist, meaning it activates both the Gs/cAMP and the β-arrestin signaling pathways.[4][7] Upon binding, it induces a conformational change in PTHR1 that promotes coupling to both Gs proteins and β-arrestins.[8]
This compound , on the other hand, is a G protein-biased agonist.[3][9] Its unique intracellular binding site stabilizes a receptor conformation that preferentially activates the Gs protein, leading to a robust increase in intracellular cAMP.[10] However, this conformation is not conducive to β-arrestin recruitment, making this compound defective in promoting this signaling pathway.[9][11] This biased agonism is a significant differentiator from teriparatide and may have implications for its therapeutic profile, potentially reducing side effects associated with β-arrestin signaling.[2]
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Parathyroid hormone (PTH) and PTH-related peptide domains contributing to activation of different PTH receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Arrestin-biased signaling of PTH analogs of the type 1 parathyroid hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of PCO371's Biased Agonism at PTHR1
For Researchers, Scientists, and Drug Development Professionals
The concept of biased agonism, or functional selectivity, has emerged as a paradigm-shifting approach in G-protein-coupled receptor (GPCR) drug discovery.[1][2] Biased agonists selectively activate specific downstream signaling pathways, offering the potential for more targeted therapies with improved efficacy and fewer side effects.[2][3][4] This guide provides a comparative analysis of PCO371, a novel small-molecule biased agonist of the Parathyroid Hormone 1 Receptor (PTHR1), against the endogenous ligand, Parathyroid Hormone (PTH).
This compound is an orally active, small-molecule full agonist of PTHR1.[5][6][7] Unlike the native peptide hormone PTH, which activates multiple signaling cascades, this compound exhibits strong biased agonism.[3][8] Structural and functional studies have revealed that this compound preferentially activates G-protein signaling pathways while being defective in promoting β-arrestin recruitment.[8][9] This G-protein bias is attributed to its unique binding mode to an intracellular, allosteric pocket at the interface between the receptor and the Gs protein, a site distinct from that of endogenous peptide ligands.[8][10][11] This mechanism stabilizes a receptor conformation specific for G-protein activation.[8][12]
Comparative Signaling Profile: this compound vs. PTH(1-34)
The biased agonism of this compound is best understood by comparing its signaling profile to that of a balanced agonist, such as the N-terminal fragment of the native hormone, PTH(1-34). While both compounds activate Gs-mediated signaling, their ability to engage the β-arrestin pathway differs significantly.
| Ligand | Target | Gs-Protein Signaling (cAMP Production) | Gq-Protein Signaling (PLC Activation) | β-Arrestin Recruitment | Agonist Type |
| This compound | PTHR1 | Full Agonist (EC₅₀: 2.4 µM)[6] | Full Agonist (EC₅₀: 17 µM)[6] | Defective/Very Weak[8][9] | G-protein Biased Agonist |
| PTH(1-34) | PTHR1 | Full Agonist[5][9] | Full Agonist[5] | Full Agonist[13] | Balanced Agonist |
Experimental Validation Protocols
Validating the biased agonism of a compound like this compound involves a series of quantitative in vitro assays to measure its activity across different signaling pathways.
Gs-Protein Activation: cAMP Accumulation Assay
This assay quantifies the activation of the Gs-protein pathway by measuring the production of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Objective: To determine the potency and efficacy of the test compound (e.g., this compound) in activating the Gs-pathway relative to a reference agonist (e.g., PTH(1-34)).
-
Cell Lines: Mammalian cells expressing the human PTHR1, such as COS-7 or HEK293 cells, are commonly used.[5][6]
-
General Protocol:
-
Cells expressing PTHR1 are seeded in multi-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with varying concentrations of the test compound or reference agonist for a defined period (e.g., 20-30 minutes).[6]
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data are plotted as concentration-response curves to determine EC₅₀ values and maximal efficacy (Eₘₐₓ).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated PTHR1, a key step in receptor desensitization and β-arrestin-mediated signaling.
-
Objective: To assess the ability of the test compound to promote the interaction between PTHR1 and β-arrestin.
-
Methodology: Assays are typically based on resonance energy transfer (BRET or FRET) or enzyme complementation (e.g., PathHunter assay).
-
General Protocol (Enzyme Complementation Example):
-
A stable cell line is engineered to co-express PTHR1 fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to the larger, complementing enzyme fragment (e.g., EA).
-
Cells are seeded and then stimulated with various concentrations of the test compound.
-
If the compound induces β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme.
-
A substrate is added, and the resulting luminescent or fluorescent signal is measured.
-
The signal intensity is proportional to the extent of β-arrestin recruitment, allowing for the generation of concentration-response curves.
-
Visualizing PTHR1 Signaling and Experimental Design
Signaling Pathways
The diagrams below illustrate the differential signaling cascades initiated by a balanced agonist versus the biased agonist this compound.
Caption: PTHR1 signaling by a balanced versus a biased agonist.
Experimental Workflow
The validation of a biased agonist follows a structured, multi-assay workflow to quantify pathway-specific activities.
Caption: Workflow for validating PTHR1 biased agonism.
References
- 1. Biased agonism at the parathyroid hormone receptor: a demonstration of functional selectivity in bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Agonism in Drug Discovery: Clinical Promise and Pitfalls - Journal of Young Pharmacists [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conserved class B GPCR activation by a biased intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A β-Arrestin–Biased Agonist of the Parathyroid Hormone Receptor (PTH1R) Promotes Bone Formation Independent of G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
PCO371: A Comparative Analysis of its Cross-Reactivity with Class B1 GPCRs
For Immediate Release
A comprehensive analysis of the non-peptide, orally active parathyroid hormone receptor 1 (PTHR1) agonist, PCO371, reveals significant cross-reactivity with other members of the class B1 G-protein-coupled receptor (GPCR) family. While developed as a selective agonist for PTHR1 for the potential treatment of conditions like hypoparathyroidism, experimental data demonstrates that this compound activates a subset of other class B1 GPCRs.[1][2][3] This guide provides a detailed comparison of this compound's activity across these receptors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of this compound's Receptor Selectivity
This compound acts as a biased agonist, showing preference for G-protein signaling pathways over β-arrestin recruitment.[4] Its mechanism of action is unique, involving binding to a novel intracellular pocket on the receptor.[2] This binding mode, however, is not exclusive to PTHR1. Studies have shown that this compound can activate seven other class B1 GPCRs.[2][3][5] The sensitive receptors are primarily within the same phylogenetic clade as PTHR1, with the notable exceptions of the PTH2 receptor (PTHR2) and the glucagon receptor (GCGR), which are insensitive to this compound.[6]
The key determinant for this compound's selectivity has been identified as a proline residue at position 6.47b within the transmembrane domain of the receptor.[2] Receptors that possess this conserved proline are generally susceptible to activation by this compound.
Quantitative Comparison of this compound Activity
The following table summarizes the functional activity of this compound across a panel of 15 human class B1 GPCRs. The data is presented as the logarithmic value of the relative intrinsic activity (Δlog RIA), which normalizes the efficacy and potency of this compound against the receptor's endogenous peptide agonist.[6] A higher Δlog RIA value indicates a stronger agonistic effect.
| Receptor | Endogenous Peptide | This compound Activity (Δlog RIA) | Classification |
| PTHR1 | PTH | High | Sensitive |
| GHRHR | GHRH | Moderate | Sensitive |
| PAC1R | PACAP | Moderate | Sensitive |
| SCTR | Secretin | Moderate | Sensitive |
| VIPR1 | VIP | Moderate | Sensitive |
| VIPR2 | VIP | Moderate | Sensitive |
| GLP2R | GLP-2 | Low | Sensitive |
| GCGR | Glucagon | < -7 | Insensitive |
| PTHR2 | TIP39 | < -7 | Insensitive |
| GIPR | GIP | < -7 | Insensitive |
| GLP1R | GLP-1 | < -7 | Insensitive |
| CRF1R | CRF | < -7 | Insensitive |
| CRF2R | Urocortin | < -7 | Insensitive |
| CALCR | Calcitonin | < -7 | Insensitive |
| CALRL | CGRP/AM | < -7 | Insensitive |
Data adapted from a study utilizing a GloSensor™ cAMP assay.[6]
This compound exhibits an EC50 of approximately 2.4 to 4.1 μM for human PTHR1 in cAMP production assays.[1][7]
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and assess cross-reactivity, specific signaling pathways and experimental workflows are employed.
Caption: this compound signaling pathway via Gs-coupled GPCRs.
The standard experimental procedure to determine the cross-reactivity of this compound involves a cell-based cAMP accumulation assay.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Experimental Protocols
GloSensor™ cAMP Assay for this compound Cross-Reactivity Screening
This protocol is adapted from established methods for assessing GPCR activation.[8][9][10][11][12]
1. Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) in the appropriate medium.
-
Transiently transfect the cells with a plasmid encoding the human class B1 GPCR of interest. A separate transfection should be performed for each receptor to be tested.
2. Assay Preparation:
-
After 24-48 hours of transfection, harvest the cells.
-
Resuspend the cells in a CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Incubate the cell suspension for 2 hours at room temperature to allow for reagent equilibration.
3. Compound Treatment:
-
Dispense the cell suspension into a 384-well white-walled assay plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (the endogenous peptide agonist for the specific receptor).
4. Luminescence Measurement:
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure luminescence using a plate reader.
5. Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the concentration-response curves and calculate the EC50 and Emax values for this compound and the endogenous agonist.
-
The relative intrinsic activity (RIA) can be calculated as Emax/EC50. The Δlog RIA is the logarithmic value of the RIA of this compound divided by the RIA of the endogenous peptide.
Logical Relationship of this compound Selectivity
The selectivity of this compound is primarily dictated by a single amino acid residue in the target receptor.
Caption: Logical diagram of this compound's receptor selectivity determinant.
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class B1 GPCR activation by an intracellular agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 11. GloSensor™ Technology [promega.com]
- 12. agilent.com [agilent.com]
Unveiling the Unique Allosteric Binding Site of PCO371: A Comparative Guide for Researchers
For researchers and drug development professionals invested in the modulation of G-protein coupled receptors (GPCRs), the small molecule PCO371 presents a paradigm shift in targeting the parathyroid hormone 1 receptor (PTHR1). This guide provides a comprehensive comparison of this compound with other PTHR1 modulators, focusing on its novel intracellular allosteric binding site and its implications for biased signaling. The supporting experimental data and detailed protocols offer a clear framework for understanding and potentially exploiting this unique mechanism of action.
This compound is a potent, orally active, non-peptidic full agonist of the PTHR1, a class B GPCR crucial for calcium homeostasis.[1][2][3] Unlike the endogenous peptide agonist, parathyroid hormone (PTH), which binds to an extracellular orthosteric site, this compound engages a previously unknown allosteric pocket located on the intracellular side of the receptor, at the interface with the Gαs subunit of the G-protein.[1][4] This unique binding mode is responsible for its distinct pharmacological profile, notably its G-protein biased agonism.[4][5]
Comparative Analysis of this compound and Other PTHR1 Modulators
To fully appreciate the novelty of this compound, it is essential to compare its characteristics with those of the endogenous ligand PTH and other experimental modulators of PTHR1.
| Feature | This compound | Parathyroid Hormone (PTH) | Other Small Molecule Modulators (e.g., AH-3960, SW106) |
| Binding Site | Intracellular allosteric site at the G-protein interface | Extracellular orthosteric site | Presumed to be in the transmembrane domain, distinct from this compound's site[6][7] |
| Molecular Nature | Small molecule, non-peptide | 84-amino acid peptide | Small molecules[6][7] |
| Oral Bioavailability | Yes[3] | No | Variable, but a key objective[7] |
| Signaling Bias | G-protein biased agonist (defective in β-arrestin recruitment)[4][5] | Balanced agonist (activates both G-protein and β-arrestin pathways)[8] | Weak agonist (AH-3960) or antagonist (SW106) activity reported[6][7] |
| Clinical Development | Phase 1 clinical trials for hypoparathyroidism[9] | Approved for hypoparathyroidism and osteoporosis[10][11] | Discontinued due to weak affinity and efficacy[7] |
Experimental Confirmation of the Allosteric Binding Site
The definitive confirmation of this compound's allosteric binding site comes from cryogenic electron microscopy (cryo-EM) studies.
Cryo-EM Structure of the this compound-PTH1R-Gs Complex
The high-resolution cryo-EM structure of the human PTHR1 in complex with the stimulatory G-protein (Gs) and this compound revealed the precise binding pocket.[4] This structural data demonstrated that this compound binds within an intracellular cavity of PTHR1, directly interacting with the Gs protein. This binding mode stabilizes an active conformation of the receptor that is conducive to G-protein coupling but not β-arrestin recruitment, thus explaining its biased agonism.[1][4]
Experimental Protocols
Cryo-EM Sample Preparation and Data Acquisition
The protocol for determining the cryo-EM structure of the this compound-PTH1R-Gs complex involved the following key steps[4]:
-
Protein Expression and Purification: Human PTHR1 (truncated at residue H502 for improved expression) and the Gs heterotrimer were expressed in insect cells and purified.
-
Complex Formation: The purified PTHR1 and Gs were mixed with this compound to form the signaling complex. The NanoBiT tethering strategy was employed to stabilize the complex.
-
Grid Preparation: The purified complex was applied to glow-discharged holey carbon grids and vitrified using a Vitrobot Mark IV.
-
Data Acquisition: Cryo-EM data was collected on a Titan Krios electron microscope.
-
Image Processing and 3D Reconstruction: The collected images were processed using software such as CryoSPARC and Relion to generate the high-resolution 3D structure.[4]
In Vitro Functional Assays
The functional activity of this compound was characterized using cell-based assays[3]:
-
cAMP Accumulation Assay:
-
COS-7 cells expressing human PTHR1 (hPTHR1) were used.
-
Cells were stimulated with varying concentrations of this compound.
-
Intracellular cAMP levels were measured using a competitive immunoassay.
-
The EC50 value, the concentration at which this compound elicits half of its maximal response, was determined. This compound induced cAMP production with an EC50 of 2.4 μM in COS-7 cells expressing hPTHR1.[2][3]
-
-
Phospholipase C (PLC) Activity Assay:
-
The ability of this compound to stimulate the PLC pathway was assessed by measuring inositol phosphate accumulation.
-
This compound was found to enhance phospholipase C activity with an EC50 of 17 μM.[2]
-
-
β-arrestin Recruitment Assay:
-
To assess signaling bias, β-arrestin recruitment assays were performed.
-
These assays demonstrated that this compound, unlike PTH, is defective in promoting PTHR1-mediated β-arrestin signaling.[4]
-
Visualizing the Molecular Interactions and Signaling Pathways
This compound's Unique Binding Site
The following diagram illustrates the distinct binding locations of PTH and this compound on the PTHR1.
References
- 1. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Precise druggability of the PTH type 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G Protein-Coupled Receptor Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment options in hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of Hypoparathyroidism by Re-Establishing the Effects of Parathyroid Hormone [e-enm.org]
A Head-to-Head Comparison of PCO371 and PTH (1-34) for PTHR1 Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PCO371, an orally active small-molecule agonist of the parathyroid hormone type 1 receptor (PTHR1), and the established therapeutic, human parathyroid hormone (1-34) [hPTH(1-34)], also known as teriparatide. While direct head-to-head clinical trial data is limited due to the discontinuation of this compound's clinical development, this guide leverages key preclinical studies to offer insights into their comparative pharmacology, efficacy, and mechanisms of action. This compound was under development for hypoparathyroidism, a condition characterized by deficient parathyroid hormone (PTH) production.[1] In contrast, PTH (1-34) is a well-established injectable therapy for osteoporosis.[2][3]
Executive Summary
This compound is a novel, orally bioavailable, non-peptide small molecule that functions as a full agonist of the PTHR1.[4][5][6] A key distinguishing feature of this compound is its nature as a G-protein biased agonist, preferentially activating G-protein signaling pathways over β-arrestin recruitment.[7][8] This contrasts with PTH (1-34), the N-terminal fragment of the endogenous PTH, which activates both G-protein and β-arrestin pathways.[9][10] Preclinical data in rat models of hypoparathyroidism demonstrate that oral administration of this compound leads to a more sustained increase in serum calcium levels compared to subcutaneous injections of hPTH(1-34).[5][11]
Data Presentation: Preclinical Efficacy in a Rat Model of Hypoparathyroidism
The following tables summarize key quantitative data from a head-to-head study in thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism. This study compared the effects of a single oral dose of this compound with a single subcutaneous injection of hPTH(1-34).
Table 1: Comparative Effects on Serum Calcium Levels in TPTX Rats
| Treatment Group | Dose | Peak Serum Calcium (mg/dL) | Time to Peak (hours) | Duration of Action (hours) |
| This compound (oral) | 30 mg/kg | ~10.5 | ~8 | > 24 |
| hPTH(1-34) (s.c.) | 100 µg/kg | ~8.5 | ~1 | ~8 |
| Vehicle | - | ~6.5 | - | - |
Data adapted from Tamura et al., Nature Communications, 2016.
Table 2: Comparative Effects on Serum Phosphate Levels in TPTX Rats
| Treatment Group | Dose | Maximum Phosphate Reduction (mg/dL) | Time to Maximum Reduction (hours) |
| This compound (oral) | 30 mg/kg | ~ -4.0 | ~8 |
| hPTH(1-34) (s.c.) | 100 µg/kg | ~ -2.5 | ~2 |
| Vehicle | - | No significant change | - |
Data adapted from Tamura et al., Nature Communications, 2016.
Experimental Protocols
In Vivo Model of Hypoparathyroidism:
The efficacy of this compound and hPTH(1-34) was evaluated in a thyroparathyroidectomized (TPTX) rat model, which mimics the hormonal deficiencies of hypoparathyroidism.
-
Animal Model: Male Sprague-Dawley rats underwent thyroparathyroidectomy.
-
Drug Administration:
-
This compound was administered as a single oral gavage.
-
hPTH(1-34) was administered as a single subcutaneous injection.
-
A vehicle control group was included.
-
-
Blood Sampling: Blood samples were collected at various time points post-administration to measure serum calcium and phosphate levels.
-
Biochemical Analysis: Serum calcium and inorganic phosphate concentrations were determined using a clinical chemistry analyzer.
Signaling Pathway Comparison
This compound and PTH (1-34) both act on the PTHR1, a Class B G-protein coupled receptor (GPCR). However, their downstream signaling differs significantly. PTH (1-34) is a balanced agonist, activating both Gs-protein-mediated cAMP production and the β-arrestin pathway. In contrast, this compound is a G-protein biased agonist, showing robust activation of the Gs pathway with minimal recruitment of β-arrestin.
Caption: Comparative signaling pathways of this compound and PTH (1-34) at the PTHR1.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates the workflow for the preclinical comparative study.
Caption: Workflow for the in vivo comparison of this compound and hPTH(1-34).
Conclusion
Preclinical evidence suggests that this compound, an orally active, G-protein biased agonist of the PTHR1, can produce a more sustained increase in serum calcium levels in a rat model of hypoparathyroidism compared to injectable hPTH(1-34).[5][11] The distinct signaling profile of this compound, avoiding the β-arrestin pathway, may underlie its prolonged duration of action. While the clinical development of this compound was terminated, the compound remains a valuable research tool for understanding the therapeutic potential of biased agonism at the PTHR1. For drug development professionals, the story of this compound highlights both the promise of orally available small molecules for peptide receptor targets and the challenges of translating preclinical findings into clinical success.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. FDA-approved polypeptide PTH 1-34 impedes palmitic acid-mediated osteoblasts dysfunction by promoting its differentiation and thereby improving skeletal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human parathyroid hormone(1-34) increases bone formation and strength of cortical bone in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. biorxiv.org [biorxiv.org]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. Parathyroid hormone receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
assessing the in vivo efficacy of PCO371 compared to injectable PTH analogs
A Guide for Researchers in Metabolic Bone Disease and Drug Development
This guide provides a detailed comparison of the in vivo efficacy of PCO371, an investigational oral small-molecule agonist of the parathyroid hormone type 1 receptor (PTH1R), against established injectable peptide analogs of parathyroid hormone (PTH), such as teriparatide and abaloparatide. The comparison is based on available preclinical and clinical data, focusing on mechanisms of action, effects on bone metabolism, and calcium homeostasis.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and injectable PTH analogs exert their effects by activating the PTH1R, a Class B G-protein coupled receptor (GPCR) crucial for regulating calcium homeostasis and bone metabolism.[1][2] However, their interaction with the receptor is fundamentally different.
-
Injectable PTH Analogs (e.g., Teriparatide, Abaloparatide): These peptide-based drugs mimic the endogenous PTH and bind to the orthosteric site on the extracellular domain of the PTH1R. This binding induces a conformational change that activates intracellular signaling, primarily through the Gs protein pathway, leading to the production of cyclic AMP (cAMP).[3]
-
This compound: This non-peptide, orally active small molecule employs a novel, allosteric mechanism.[4] It binds to a unique pocket on the intracellular side of the receptor, at the interface between the PTH1R and the Gs protein.[5][6] By binding here, this compound acts as a "molecular wedge," directly stabilizing the active conformation of the receptor-Gs complex.[4][5] This mechanism is notable for its biased agonism, preferentially activating the G protein signaling pathway over β-arrestin recruitment.[7][8] This bias is theoretically advantageous, as Gs signaling is linked to the desired anabolic effects on bone, while β-arrestin pathways have been associated with receptor desensitization and potential catabolic effects.[9]
In Vivo Efficacy: Preclinical and Clinical Data
Direct head-to-head in vivo comparisons are limited, but available data allow for an assessment of their respective strengths, particularly concerning their primary intended indications. This compound's development primarily targeted hypoparathyroidism, while injectable analogs are established therapies for osteoporosis.[4]
Key Findings from In Vivo Studies:
-
This compound: In animal models, this compound has demonstrated robust efficacy in treating hypoparathyroidism. Oral administration to hypocalcemic rats restored serum calcium levels with stronger and more prolonged effects than PTH injections, notably without increasing urinary calcium excretion.[1][2][10] However, in models of osteoporosis (osteopenic rats), oral this compound was found to cause a significant increase in bone turnover but resulted in only a "limited increase in bone mass".[1][2][10]
-
Injectable PTH Analogs: Both preclinical and extensive clinical trials have established the potent anabolic effects of injectable analogs like teriparatide and abaloparatide.[11][12][13] They significantly increase bone mineral density (BMD) at the lumbar spine and hip, improve bone microarchitecture, and substantially reduce the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis.[12][13][14][15] This strong anabolic effect is attributed to the intermittent stimulation of bone formation over resorption.[16]
Table 1: Summary of Comparative In Vivo Efficacy Data
| Feature | This compound | Injectable PTH Analogs (Teriparatide/Abaloparatide) |
| Administration Route | Oral | Subcutaneous Injection |
| Primary Indication | Investigated for Hypoparathyroidism[4] | Approved for Osteoporosis[13][17] |
| Effect on Serum Ca2+ | Strong, prolonged restoration of normal calcium levels in hypocalcemic rat models[1][2] | Transient increases in serum calcium.[13] |
| Effect on Urinary Ca2+ | Does not increase urinary calcium in rat models[1][2] | Can increase urinary calcium. |
| Effect on Bone Mass (Osteoporosis Models) | "Limited increase in bone mass" despite increased bone turnover in osteopenic rats[1][10] | Significant increases in BMD and bone volume in animal models and humans[14][15][18] |
| Effect on Bone Turnover Markers | Increases bone turnover markers.[1] | Potently stimulates bone formation markers (e.g., P1NP) to a greater extent than resorption markers (e.g., CTX)[12][16][19] |
| Fracture Reduction | Data not available. | Clinically proven to significantly reduce vertebral and nonvertebral fracture risk[13][15][17] |
Experimental Protocols: Ovariectomized (OVX) Rat Model
A standard preclinical model to evaluate the efficacy of potential osteoporosis therapies is the ovariectomized (OVX) rat. This model mimics postmenopausal estrogen deficiency, leading to significant bone loss.
Detailed Methodology:
-
Animal Model: Adult female Sprague Dawley or Wistar rats (e.g., 16-17 weeks old) undergo bilateral ovariectomy to induce estrogen deficiency. A sham-operated group serves as a control.[20]
-
Bone Loss Period: Animals are typically left untreated for a period (e.g., 4-8 weeks) following surgery to allow for the development of a significant osteopenic state.[20][21]
-
Group Allocation & Treatment: Rats are randomized into treatment groups (e.g., Sham, OVX+Vehicle, OVX+this compound, OVX+PTH Analog).
-
Treatment Duration: The treatment period can range from 3 to 12 weeks or longer to assess anabolic effects.[18][20][21]
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured at baseline and end-of-study using dual-energy X-ray absorptiometry (DXA) at sites like the lumbar spine and femur.
-
Bone Microarchitecture: Assessed ex vivo via micro-computed tomography (µCT) of the tibia or femur to quantify parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).[20]
-
Biomechanical Strength: Femurs or vertebral bodies are subjected to mechanical testing (e.g., three-point bending) to determine ultimate strength and stiffness.[18]
-
Serum Biomarkers: Blood samples are collected to measure bone turnover markers, such as P1NP (formation) and CTX (resorption), via ELISA.[12]
-
Conclusion and Future Directions
This compound represents a significant scientific achievement as an orally bioavailable, non-peptide agonist of the PTH1R with a unique intracellular, biased mechanism of action.[4][6][7] Preclinical data strongly suggest its potential as a transformative oral therapy for hypoparathyroidism, offering prolonged calcium control without the hypercalciuria associated with PTH injections.[1][2]
However, when assessed for osteoporosis, the in vivo data indicates that while this compound increases bone turnover, its capacity to build substantial bone mass appears limited compared to the potent, fracture-reducing anabolic effects consistently demonstrated by injectable PTH analogs like teriparatide and abaloparatide.[1][10][13] The transient, "spiked" pharmacokinetic profile of daily injections is considered key to maximizing the anabolic window for treating osteoporosis, a profile that may not be replicated by a longer-acting oral agent.[10]
For drug development professionals, this compound underscores the possibility of creating oral small molecules for Class B GPCRs. Yet, for the specific indication of osteoporosis, the high benchmark for bone-building efficacy set by injectable PTH analogs remains the target to surpass. The clinical development of this compound was ultimately discontinued, but its novel mechanism provides a valuable foundation for designing future biased agonists for various therapeutic indications.[23]
References
- 1. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. A promising small molecule binding pocket in class B GPCRs: expanding potential for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Abaloparatide: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the Effects of Teriparatide Treatment on Bone Mineral Density, Bone Microarchitecture, and Bone Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of abaloparatide for the treatment of post-menopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Teriparatide for osteoporosis: importance of the full course - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Daily Treatment of Aged Ovariectomized Rats with Human Parathyroid Hormone (1-84) for 12 Months Reverses Bone Loss and Enhances Trabecular and Cortical Bone Strength | springermedicine.com [springermedicine.com]
- 19. researchgate.net [researchgate.net]
- 20. Short Cyclic Regimen with Parathyroid Hormone (PTH) Results in Prolonged Anabolic Effect Relative to Continuous Treatment Followed by Discontinuation in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Intermittent administration of parathyroid hormone improves the repairing process of rat calvaria defects: A histomorphometric and radiodensitometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drughunter.com [drughunter.com]
PCO371's "Molecular Wedge" Hypothesis: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the "molecular wedge" hypothesis for PCO371, a first-in-class, orally active, non-peptide agonist of the parathyroid hormone 1 receptor (PTH1R). We objectively compare its unique mechanism of action with traditional receptor activation and present supporting experimental data. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug discovery.
Introduction to this compound and the "Molecular Wedge" Hypothesis
This compound is a small molecule that has been investigated for the treatment of hypoparathyroidism.[1][2] Unlike the endogenous peptide ligand, parathyroid hormone (PTH), which binds to the extracellular domain (orthosteric site) of the PTH1R, this compound acts via a novel intracellular mechanism.[3][4]
The "molecular wedge" hypothesis posits that this compound binds to a highly conserved allosteric pocket on the intracellular side of the PTH1R.[3][5] This binding event physically prevents the receptor from returning to its inactive state, effectively "wedging" it in an active conformation. This leads to the selective activation of G-protein signaling pathways over β-arrestin pathways, a phenomenon known as biased agonism.[3][5] Cryogenic electron microscopy (cryo-EM) studies have provided structural evidence for this binding mode, revealing that this compound inserts into a cavity at the interface between the receptor and the Gs protein.[3][5]
Comparative Analysis of Receptor Activation Mechanisms
The traditional mechanism of PTH1R activation involves the binding of PTH to the extracellular N-terminal domain and the juxtamembrane region of the receptor.[6] This induces a conformational change that is transmitted across the transmembrane helices, leading to the recruitment and activation of both G-proteins and β-arrestins.
This compound's "molecular wedge" mechanism represents a paradigm shift in our understanding of G-protein-coupled receptor (GPCR) activation. By bypassing the extracellular orthosteric site, it offers the potential for developing orally bioavailable drugs for a receptor class that has traditionally been targeted by injectable peptide therapeutics.[1][7]
Experimental Data and Performance Comparison
The following tables summarize the available quantitative data for this compound and provide a template for comparison with other potential small-molecule PTH1R agonists.
Table 1: In Vitro Potency and Biased Agonism of this compound
| Compound | Target | Assay Type | EC50 | Emax (% of PTH) | Reference |
| This compound | hPTHR1 | cAMP Accumulation | 2.4 µM | ~100% | [8] |
| This compound | hPTHR1 | Phospholipase C Activity | 17 µM | Not Reported | [8] |
| This compound | hPTHR1 | β-arrestin Recruitment | No significant activity | Not Applicable | [3][5] |
| PTH (1-34) | hPTHR1 | cAMP Accumulation | Sub-nanomolar | 100% | [5] |
| PTH (1-34) | hPTHR1 | β-arrestin Recruitment | Nanomolar | 100% | [5] |
EC50 values represent the concentration of the compound that elicits a half-maximal response. Emax represents the maximum response as a percentage of the response to the native ligand, PTH.
Table 2: In Vivo Effects of this compound in a Rat Model of Hypoparathyroidism
| Treatment | Dose (mg/kg, oral) | Peak Change in Serum Calcium | Duration of Action | Reference |
| This compound | 30 | ~+2 mg/dL | > 8 hours | [9] |
| hPTH(1-84) | 0.1 (s.c.) | ~+1.5 mg/dL | < 4 hours | [9] |
Data from thyroparathyroidectomized (TPTX) rats, a model for hypoparathyroidism.
Experimental Protocols
cAMP Accumulation Assay
This assay is used to determine the ability of a compound to activate the Gs signaling pathway.
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human PTH1R.
-
Assay Procedure:
-
Transfected cells are plated in 96-well plates.
-
Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., PTH) for a specified time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The data are normalized to the response of the reference agonist and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
-
Cell Line: A stable cell line expressing the PTH1R fused to a protein fragment (e.g., a component of β-galactosidase) and β-arrestin fused to the complementary fragment is used.
-
Assay Procedure:
-
Cells are plated in 96-well plates.
-
Cells are stimulated with varying concentrations of the test compound.
-
If the compound activates the receptor in a way that recruits β-arrestin, the two protein fragments come into close proximity, leading to the formation of a functional enzyme that can act on a chemiluminescent substrate.
-
The resulting luminescence is measured using a plate reader.
-
-
Data Analysis: The data are analyzed similarly to the cAMP assay to determine the potency and efficacy of the compound for β-arrestin recruitment.
Visualizing the "Molecular Wedge" Mechanism
Signaling Pathway Diagram
Caption: this compound's "molecular wedge" mechanism of PTH1R activation.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro characterization of PTH1R agonists.
Alternative Hypotheses and Competing Molecules
While the "molecular wedge" hypothesis for this compound is well-supported by structural and functional data, the broader field of small-molecule GPCR agonists is exploring various allosteric modulation strategies. To date, this compound remains the most well-characterized example of a small molecule binding to this specific intracellular pocket of the PTH1R.
Other small-molecule PTH1R antagonists have been described in the literature, such as SW-106, but these are not directly comparable in terms of mechanism of action as they block receptor signaling.[10] The development of alternative orally active small-molecule agonists for PTH1R has been challenging, making direct comparisons with this compound difficult at present.
Future research may uncover other small molecules that bind to different allosteric sites on the PTH1R or that exhibit different degrees of biased agonism. A thorough comparison would require head-to-head studies evaluating their in vitro potency, signaling bias, and in vivo efficacy.
Conclusion
The "molecular wedge" hypothesis for this compound provides a compelling and structurally validated mechanism for the activation of the PTH1R by a small molecule. This intracellular, allosteric approach, leading to G-protein-biased signaling, represents a significant advancement in the field of GPCR pharmacology. While clinical trials for this compound were terminated, the scientific insights gained from its study pave the way for the rational design of future generations of orally active modulators for Class B GPCRs.[11] Further research is needed to identify and characterize alternative small-molecule agonists to allow for a more comprehensive comparative analysis.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class B1 GPCR activation by an intracellular agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel parathyroid hormone (PTH) antagonists that bind to the juxtamembrane portion of the PTH/PTH-related protein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling PCO371
This document provides immediate and essential safety, handling, and disposal information for PCO371, a novel, orally active full agonist of the parathyroid hormone receptor 1 (PTHR1).[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Given that this compound is a potent, bioactive small molecule intended for research, stringent adherence to PPE protocols is mandatory to prevent skin contact, inhalation, and ingestion.[3][4] While specific quantitative exposure limits for this compound have not been established, a conservative approach consistent with handling hazardous research compounds is required.
Recommended PPE for Handling this compound:
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes of this compound solutions or accidental generation of aerosols. Standard safety glasses are insufficient.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[3] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved, cuffed laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant, disposable gown that closes in the back should be used.[6] |
| Respiratory Protection | N95 or Higher Respirator | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A surgical mask is not a substitute.[4] All handling of the solid form should occur in a certified chemical fume hood.[7] |
Operational Plan: Handling and Storage
Safe handling and proper storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.[7] Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don all required PPE as detailed in the table above.
-
Weighing (Solid Form): If working with powdered this compound, conduct all weighing activities within a chemical fume hood to minimize inhalation risk.[7]
-
Solution Preparation: this compound is often dissolved in solvents like DMSO for experimental use.[2] Add solvents slowly to the powdered compound to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Carefully remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.[3]
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Stock Solution | -80°C | Up to 2 years | Use within 2 years for optimal stability.[1] |
| Stock Solution | -20°C | Up to 1 year | Use within 1 year if -80°C is unavailable.[1] |
| Powder | -20°C | Up to 3 years | Store in a cool, dry, and well-ventilated place.[2][8] |
| Powder | 4°C | Up to 2 years | For shorter-term storage.[2] |
This data is compiled from supplier recommendations and may vary. Always refer to the manufacturer's specific guidelines.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed hazardous chemical waste container | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled, sealed hazardous chemical waste container | Treat as hazardous waste. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions) | Labeled, sealed hazardous chemical waste container | Collect in a designated, sealed container. Do not pour down the drain. |
| Contaminated PPE (gloves, gowns) | Biohazard or chemical waste bag | Dispose of immediately after use in designated waste containers. |
Experimental Protocols and Visualizations
In Vivo Solution Preparation Workflow:
The following diagram illustrates a common workflow for preparing this compound for in vivo studies, based on established protocols.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |PTHR1 agonist | CAS 1613373-33-3 | hypoparathyroidism | Buy PCO-371 from Supplier InvivoChem [invivochem.com]
- 3. pppmag.com [pppmag.com]
- 4. gerpac.eu [gerpac.eu]
- 5. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. abpbio.com [abpbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
